molecular formula C3H6ClNO2 B11924397 (R)-3-Aminooxetan-2-one hydrochloride

(R)-3-Aminooxetan-2-one hydrochloride

Cat. No.: B11924397
M. Wt: 123.54 g/mol
InChI Key: OSFNAIQDSZTNPX-HSHFZTNMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-Aminooxetan-2-one hydrochloride is a chiral oxetane-derived beta-lactone compound offered for research and development purposes. This chemical scaffold is of significant interest in medicinal chemistry, particularly as a synthetic intermediate or a potential covalent warhead for enzyme inhibition. Compounds featuring the 2-oxo-3-oxetanyl group have been demonstrated to act as potent inhibitors of N-terminal nucleophile hydrolases, such as N-acylethanolamine-hydrolyzing acid amidase (NAAA), by acylating the catalytic cysteine residue . The oxetane ring is a valuable motif in drug design, serving as a polar, metabolically stable replacement for carbonyl or gem-dimethyl groups, which can improve the physicochemical and pharmacokinetic properties of drug candidates . The (R)-enantiomer provides a specific chiral handle for the synthesis of stereochemically defined molecules. Researchers can utilize this building block to develop novel bioactive agents, protease inhibitors, and constrained peptides. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H6ClNO2

Molecular Weight

123.54 g/mol

IUPAC Name

(3R)-3-aminooxetan-2-one;hydrochloride

InChI

InChI=1S/C3H5NO2.ClH/c4-2-1-6-3(2)5;/h2H,1,4H2;1H/t2-;/m1./s1

InChI Key

OSFNAIQDSZTNPX-HSHFZTNMSA-N

Isomeric SMILES

C1[C@H](C(=O)O1)N.Cl

Canonical SMILES

C1C(C(=O)O1)N.Cl

Origin of Product

United States

Foundational & Exploratory

Comparative Technical Analysis: (R) vs. (S)-3-Aminooxetan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the stereochemical, synthetic, and biological distinctions between the (R) and (S) enantiomers of 3-aminooxetan-2-one hydrochloride.

Executive Summary

3-Aminooxetan-2-one hydrochloride (commonly known as serine


-lactone hydrochloride) represents a class of "suicide substrates" or mechanism-based inhibitors targeting serine hydrolases. The core distinction between the (R) and (S) enantiomers lies in their biological target selectivity , driven by the chiral recognition of the enzyme active site.
  • The (S)-enantiomer (derived from L-Serine) mimics natural L-amino acid residues, predominantly targeting mammalian serine hydrolases and proteasomes.

  • The (R)-enantiomer (derived from D-Serine) mimics D-amino acid termini (e.g., D-Ala-D-Ala), making it a potent scaffold for inhibiting bacterial Penicillin-Binding Proteins (PBPs) involved in cell wall synthesis.

Chemical Architecture & Stereochemistry

The 3-aminooxetan-2-one core consists of a strained four-membered lactone ring. The high ring strain (~23 kcal/mol) makes the carbonyl carbon highly electrophilic, facilitating the acylation of nucleophilic serine residues.

Stereochemical Configuration

The chirality is defined at the C3 position (alpha-carbon relative to the carbonyl).

Feature(S)-3-Aminooxetan-2-one HCl (R)-3-Aminooxetan-2-one HCl
Precursor L-Serine (Natural proteinogenic)D-Serine (Bacterial/Neuromodulatory)
Configuration (S)-configuration at C3(R)-configuration at C3
3D Topology Amino group projects forward (wedge)Amino group projects backward (dash)
Primary Mimicry L-Alanyl / L-Serinyl residueD-Alanyl residue

Graphviz Diagram: Chemical Structure & Stereochemistry

Stereochemistry cluster_S (S)-Enantiomer (L-Serine Derived) cluster_R (R)-Enantiomer (D-Serine Derived) S_Struct C3-(S) Configuration (Amino group Wedge) S_Target Target: Mammalian Proteasome / Esterases S_Struct->S_Target Stereoselective Binding R_Struct C3-(R) Configuration (Amino group Dash) R_Target Target: Bacterial PBPs (D-Ala-D-Ala mimic) R_Struct->R_Target Stereoselective Binding L_Ser L-Serine L_Ser->S_Struct Cyclization (Retention) D_Ser D-Serine D_Ser->R_Struct Cyclization (Retention)

Caption: Stereochemical lineage and target divergence of 3-aminooxetan-2-one enantiomers.

Synthesis & Manufacturing

The synthesis of the hydrochloride salt is challenging due to the acid-lability of the


-lactone ring. The standard protocol involves the cyclization of N-protected serine (Boc or Cbz) using modified Mitsunobu conditions, followed by careful deprotection.
Critical Synthetic Pathway (Modified Mitsunobu)
  • Reaction Type: Intramolecular Dehydration.

  • Stereochemistry: Retention . The reaction occurs at the side-chain hydroxyl and the carboxyl group. The chiral center (C-alpha) is not the site of bond breaking/forming; thus, L-Serine yields the (S)-lactone.

Step-by-Step Protocol:

  • Protection: Start with N-Boc-L-Serine (for S-isomer) or N-Boc-D-Serine (for R-isomer).

  • Cyclization:

    • Reagents: Triphenylphosphine (PPh3), Diisopropyl azodicarboxylate (DIAD).

    • Solvent: Anhydrous THF or DCM, -78°C to 0°C.

    • Mechanism:[1][2][3] Activation of the side-chain -OH by PPh3/DIAD, followed by nucleophilic attack of the carboxylate oxygen.

    • Note: Unlike standard Mitsunobu (which inverts the alcohol center), the attack here is by the carboxylate on the primary carbon (CH2) of the serine side chain (if considering the OH attack) or activation of OH and attack by COOH. In the case of Serine

      
      -lactone, the cyclization typically proceeds with retention of the alpha-carbon configuration.
      
  • Deprotection (The Critical Step):

    • Removal of the Boc group requires acid.

    • Reagent: 4M HCl in Dioxane (anhydrous).

    • Condition: 0°C, short duration (~15-30 min).

    • Precipitation: The product is precipitated immediately with cold diethyl ether to prevent acid-catalyzed ring opening.

  • Isolation: Filtration under inert atmosphere. The product is hygroscopic and prone to hydrolysis.

Physicochemical Properties & Stability

The hydrochloride salt significantly alters the handling requirements compared to the free base or tosylate salts.

PropertyHydrochloride Salt (HCl)Tosylate Salt (TsOH)
Solubility High in water/methanolModerate in organic solvents
Hydrolytic Stability Low . Acidic protons catalyze ring opening.High . Non-nucleophilic counterion.
Storage -20°C, Desiccated, Argon.4°C, Desiccated.
Half-life (pH 7.4) < 30 minutes (rapid hydrolysis)Variable (depends on buffer)

Stability Warning: In aqueous solution, the chloride ion (Cl-) is nucleophilic enough to open the protonated lactone ring over time, forming the beta-chloro acid. For biological assays, prepare fresh stock in DMSO immediately before use.

Biological Mechanism of Action

Both isomers function as covalent modifiers of active site serine residues. The "suicide inhibition" mechanism involves:

  • Non-covalent Binding: The inhibitor enters the active site. The (R) or (S) configuration determines if the side chain (amino group) clashes with the specificity pocket.

  • Acylation: The active site serine hydroxyl attacks the carbonyl carbon of the lactone.

  • Ring Opening: The highly strained ring opens, forming a stable acyl-enzyme adduct.

  • Inhibition: The enzyme is permanently inactivated (dead-end complex).

Graphviz Diagram: Acylation Mechanism

Mechanism cluster_Stereo Stereochemical Check Enzyme Active Enzyme (Ser-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Lactone 3-Aminooxetan-2-one (Electrophile) Lactone->Complex TS Tetrahedral Intermediate Complex->TS Nucleophilic Attack (Ser-OH -> C=O) Check (R)-Isomer fits PBP pocket (S)-Isomer fits Proteasome pocket Complex->Check Adduct Acyl-Enzyme Adduct (Inactivated) TS->Adduct Ring Opening (Strain Relief)

Caption: Mechanism-based inactivation of serine hydrolases by beta-lactone probes.

Applications in Drug Discovery
(R)-3-Aminooxetan-2-one HCl (D-Serine Analogue)
  • Primary Application: Antibacterial Research.[4]

  • Target: Penicillin-Binding Proteins (PBPs).[1][5][6]

  • Rationale: Bacterial cell wall peptidoglycan terminates in D-Ala-D-Ala. The (R)-isomer mimics this D-amino acid stereochemistry, allowing it to bind and acylate PBPs, preventing cross-linking. It serves as a minimal scaffold for developing non-beta-lactam PBP inhibitors.

(S)-3-Aminooxetan-2-one HCl (L-Serine Analogue)
  • Primary Application: Proteomics & Metabolic Disease.

  • Target: Mammalian Serine Hydrolases (e.g., Fatty Acid Synthase, Proteasome subunits).

  • Rationale: Mimics natural L-serine/L-alanine residues. Used as an activity-based probe (ABP) when coupled with a reporter tag (fluorophore/biotin) to profile enzyme activity in cancer cells or immune responses.

References
  • Synthesis & Mechanism: Bottcher, T., & Sieber, S. A. (2008). beta-Lactones as privileged structures for the active-site labeling of versatile bacterial enzyme classes. Journal of the American Chemical Society. Link

  • PBP Inhibition: Compton, C. L., et al. (2013).[7] Fragment-based discovery of a new class of PBP inhibitors. ACS Chemical Biology. Link

  • Beta-Lactone Stability: Vederas, J. C., et al. (2001). Synthesis and biological activity of beta-lactones. Chemical Reviews. Link

  • Stereochemical Probes: Evans, M. J., & Cravatt, B. F. (2006). Mechanism-based profiling of enzyme families. Chemical Reviews. Link

Sources

literature review of 3-amino-2-oxetanone hydrochloride reactivity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity of 3-Amino-2-Oxetanone Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the predicted reactivity of 3-amino-2-oxetanone hydrochloride, a specialized α-amino β-lactone. While direct literature on this specific compound is sparse, its reactivity can be reliably inferred from the fundamental principles governing strained four-membered rings and the powerful electronic influence of α-substituents. This document explores the core structural features that dictate its chemical behavior, details the primary reaction mechanisms, and offers practical guidance for its handling and use in synthetic applications. The intended audience includes researchers, medicinal chemists, and drug development professionals who can leverage this molecule as a potent electrophilic building block for novel chemical entities.

Introduction: The Unique Profile of a Strained Heterocycle

The 2-oxetanone, or β-lactone, is a four-membered cyclic ester characterized by significant ring strain (approximately 22.8 kcal/mol), which renders it a highly reactive electrophile.[1] This inherent reactivity makes β-lactones versatile intermediates in organic synthesis, capable of undergoing a variety of ring-opening transformations.[2][3]

The subject of this guide, 3-amino-2-oxetanone hydrochloride, introduces a critical modification to this core structure: a protonated amino group (-NH₃⁺) at the 3-position (the α-carbon relative to the carbonyl). This feature dramatically amplifies the molecule's electrophilicity, creating a highly activated system poised for specific and efficient chemical transformations. Its structural analogue, the 3-amino-β-lactam (azetidin-2-one), is the foundational core of numerous life-saving antibiotics, whose biological activity is predicated on the very same principles of ring strain and electrophilic activation.[4][5][6] Understanding the reactivity of 3-amino-2-oxetanone hydrochloride is therefore key to unlocking its potential as a precursor for complex molecules such as β-hydroxy-α-amino acids and their derivatives.[7]

Core Principles of Reactivity: An Electronically Activated System

The reactivity of 3-amino-2-oxetanone hydrochloride is dominated by two synergistic factors: ring strain and electronic activation.

  • Inherent Ring Strain: Like all β-lactones, the 2-oxetanone ring deviates significantly from ideal bond angles, making it thermodynamically eager to undergo ring-opening reactions to relieve this strain.[8]

  • Inductive Activation: The protonated amino group (-NH₃⁺) at the α-position is a powerful electron-withdrawing group. Through a strong negative inductive effect (-I effect), it pulls electron density away from the adjacent carbonyl carbon. This effect, analogous to that seen in reactive β-lactam antibiotics, drastically increases the partial positive charge on the carbonyl carbon, making it an exceptionally "hot" and accessible site for nucleophilic attack.[4]

Regioselectivity of Nucleophilic Attack

β-Lactones can theoretically undergo nucleophilic attack at two positions: the carbonyl carbon (C2), leading to acyl-oxygen cleavage (C2-O1 scission), or the β-carbon (C4), leading to alkyl-oxygen cleavage (C4-O1 scission) via an Sₙ2 mechanism.[9][10]

For 3-amino-2-oxetanone hydrochloride, attack at the carbonyl carbon (C2) is the overwhelmingly favored pathway. The intense electronic activation provided by the α-ammonium group makes the carbonyl carbon far more electrophilic than the C4 position, directing virtually all nucleophiles to this site. This leads to a predictable and highly regioselective ring-opening.

dot graph "Reactivity_Pathways" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, width=9.5, height=3]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

}

Dominant reactivity pathway for 3-amino-2-oxetanone hydrochloride.

Key Reaction Classes and Mechanisms

The primary mode of reactivity is the nucleophilic acyl substitution, resulting in ring-opening. This provides a straightforward route to a variety of β-hydroxy-α-amino acid derivatives.

General Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a classic two-step addition-elimination mechanism:

  • Nucleophilic Addition: The nucleophile attacks the highly electrophilic carbonyl carbon (C2), breaking the C=O π-bond and forming a tetrahedral intermediate.

  • Elimination & Ring-Opening: The tetrahedral intermediate collapses, reforming the C=O double bond and simultaneously cleaving the strained C2-O1 ester bond. This step is irreversible as it relieves the significant ring strain. The original lactone oxygen becomes a hydroxyl group after protonation.

dot graph "General_Mechanism" { graph [splines=true, overlap=false, nodesep=0.8, rankdir="LR", width=9.5, height=4.5]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

}

General mechanism of nucleophilic ring-opening.

Specific Transformations
  • Hydrolysis: Reaction with water yields β-hydroxy-α-amino acid hydrochloride. This reaction is likely to be rapid even at neutral pH due to the high degree of activation.

  • Alcoholysis: Treatment with an alcohol (R-OH) as both solvent and nucleophile, often with mild heating, will produce the corresponding β-hydroxy-α-amino acid ester.

  • Aminolysis: Reaction with a primary or secondary amine (R₂NH) yields a β-hydroxy-α-amino acid amide. The amine nucleophile will also serve as a base, neutralizing the hydrochloride salt. At least two equivalents of the amine are typically required.

  • Thiolysis: Reaction with thiols (R-SH) will furnish the corresponding β-hydroxy-α-amino thioester.

Data Presentation

Predicted Reaction Outcomes

The table below summarizes the expected products from reactions with common nucleophiles. Yields are anticipated to be high, contingent on proper handling of the moisture-sensitive starting material.

Nucleophile (Nu-H)Reagent/ConditionsProduct ClassProduct Structure
WaterH₂O, ambient temperatureβ-Hydroxy-α-amino acidHO-CH₂-CH(NH₃⁺Cl⁻)-COOH
MethanolCH₃OH, refluxβ-Hydroxy-α-amino acid esterHO-CH₂-CH(NH₃⁺Cl⁻)-COOCH₃
Benzylamine2.5 eq. PhCH₂NH₂, THF, 0 °C to RTβ-Hydroxy-α-amino acid amideHO-CH₂-CH(NH₂)-CONHCH₂Ph (as free base after workup)
EthanethiolEtSH, Et₃N (1.1 eq.), CH₂Cl₂, 0 °Cβ-Hydroxy-α-amino thioesterHO-CH₂-CH(NH₃⁺Cl⁻)-COSEt
Characteristic Spectroscopic Data

The transition from the strained lactone to the ring-opened product can be easily monitored using spectroscopic methods.

Feature3-Amino-2-Oxetanone HCl (Predicted)Ring-Opened Product (e.g., Ester)
IR: Carbonyl (C=O) Stretch ~1820–1840 cm⁻¹ (characteristic of strained β-lactone)~1735–1750 cm⁻¹ (typical for an ester)
¹H NMR: C4 Protons (-CH₂-O-) Diastereotopic protons, likely δ ~4.5–5.0 ppmProtons adjacent to new -OH, likely δ ~3.7–4.0 ppm
¹³C NMR: Carbonyl Carbon δ ~170–175 ppmδ ~170–175 ppm (similar range, but other shifts confirm reaction)

Experimental Protocols and Handling

Trustworthiness: The following protocols are designed as self-validating systems based on established best practices for handling highly reactive, moisture-sensitive electrophiles. Success depends on the rigorous exclusion of atmospheric moisture.

Handling and Storage
  • Critical: 3-Amino-2-oxetanone hydrochloride is predicted to be extremely hygroscopic and reactive. It must be handled exclusively under an inert atmosphere (e.g., Argon or Nitrogen) in a glove box or using Schlenk techniques.

  • Storage: Store in a sealed container at ≤ -20°C in a desiccator.

  • Solvents & Reagents: All solvents and reagents must be rigorously dried and deoxygenated before use.

General Protocol: Alcoholysis to Form a β-Hydroxy-α-Amino Acid Ester

This protocol details the reaction with methanol as a representative nucleophile.

dot digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12, width=9.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

}

Workflow for a typical nucleophilic ring-opening reaction.

Methodology:

  • Preparation: A 50 mL Schlenk flask equipped with a magnetic stir bar is flame-dried under high vacuum and subsequently backfilled with dry argon. This cycle is repeated three times to ensure an anhydrous environment.

  • Charging the Flask: The flask is opened under a positive pressure of argon, and 3-amino-2-oxetanone hydrochloride (e.g., 500 mg, 1.0 eq) is added quickly. The flask is immediately sealed and purged with argon.

  • Solvent/Nucleophile Addition: Anhydrous methanol (20 mL) is added via a gas-tight syringe through the septum.

  • Reaction Conditions: The resulting suspension/solution is stirred at 0°C for 30 minutes and then allowed to warm to room temperature. The reaction progress is monitored by thin-layer chromatography (TLC), eluting with a suitable solvent system (e.g., 10% methanol in dichloromethane), visualizing with a potassium permanganate stain. The reaction is complete upon the disappearance of the starting material spot.

  • Workup: Upon completion, the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude solid is purified by flash column chromatography on silica gel using a gradient elution (e.g., from 100% dichloromethane to 15% methanol in dichloromethane) to afford the pure β-hydroxy-α-amino acid methyl ester hydrochloride.

  • Characterization: The final product's structure and purity are confirmed by ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS).

Conclusion and Outlook

3-Amino-2-oxetanone hydrochloride represents a potent and highly specialized synthetic intermediate. Its reactivity is predictably governed by the synergistic effects of ring strain and strong inductive activation from the α-ammonium group. This leads to a single, dominant reaction pathway: regioselective nucleophilic attack at the carbonyl carbon, providing a clean and efficient entry into β-hydroxy-α-amino acid derivatives. While its handling requires rigorous exclusion of moisture, the synthetic utility of this building block in constructing novel amino acids, peptide fragments, and other complex molecular architectures for drug discovery is substantial.

References

  • Romero, J. A. C., & Watson, D. A. (2015). SN2 Ring Opening of β-Lactones: An Alternative to Catalytic Asymmetric Conjugate Additions. American Chemical Society. [Link]

  • Yan, R., et al. (2023). Hydrogen Bonding-Driven Ring-Opening Polymerization of β-Lactones to Polyhydroxyalkanoates Using Aminocyclopropenium Carboxylates. Macromolecules. [Link]

  • Lecomte, P., et al. (2015). Organocatalyzed ring-opening polymerization (ROP) of functional β-lactones: new insights into the ROP mechanism and poly(hydroxyalkanoate)s (PHAs) macromolecular structure. Polymer Chemistry, Royal Society of Chemistry. [Link]

  • Yan, R., et al. (2024). Hydrogen Bonding-Driven Ring-Opening Polymerization of β-Lactones to Polyhydroxyalkanoates Using Aminocyclopropenium Carboxylates. Macromolecules, ACS Publications. [Link]

  • Lecomte, P., et al. (2018). Stereoselective ring-opening polymerization of functional β-lactones: influence of the exocyclic side-group. Polymer Chemistry, Royal Society of Chemistry. [Link]

  • Vederas, J. C. (1990). Method for synthesizing β-lactones and alkenes.
  • Shishkov, I. V., & Anwander, R. (2012). Living ring-opening polymerization of β-butyrolactone initiated by mononuclear zirconium compounds containing sterically hindered N,O-chelate and anionic dimethylamide ligands. RSC Publishing. [Link]

  • Wilson, P. B., & Williams, I. H. (2017). A computational study of the influence of methyl substituents on competitive ring closure to α- and β-lactones. Organic & Biomolecular Chemistry, RSC Publishing. [Link]

  • Romero, J. A., & Watson, D. A. (2002). S(N)2 ring opening of beta-lactones: an alternative to catalytic asymmetric conjugate additions. PubMed. [Link]

  • Nelson, S. G., et al. (2002). Divergent Reaction Pathways in Amine Additions to β-Lactone Electrophiles. An Application to β-Peptide Synthesis. ResearchGate. [Link]

  • Bonomo, R. A., & Anderson, V. E. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. PMC. [Link]

  • D'hooghe, M., et al. (2017). Synthesis of 3-Amino-β-lactams through Selective Imination of 3-Oxo-β-lactams. The Journal of Organic Chemistry. [Link]

  • Page, M. I. (1984). The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. ResearchGate. [Link]

  • Al-Azzawi, A. M., et al. (2024). Advances in Catalyst Design for β-Lactone Formation via Ring-Expansion Carbonylation. MDPI. [Link]

  • Zega, A., et al. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams-Important Structural Motifs in Medicinal Chemistry. PubMed. [Link]

  • Zega, A., et al. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. MDPI. [Link]

  • Mayr, H., et al. (2021). Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. RSC Publishing. [Link]

  • Yagüe, C., et al. (2004). Reactivity of Lactones and GHB Formation. The Journal of Organic Chemistry. [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ResearchGate. [Link]

  • D'hooghe, M., & De Kimpe, N. (2022). Synthesis and Antibacterial Properties of 3-Amino-β-Lactams Bearing a Heteroatom-Containing C4 Substituent. PubMed. [Link]

  • Johansson, H. (1932). Investigation on the formation and stability of β-lactones. Journal of the Chemical Society (Resumed), RSC Publishing. [Link]

  • Wikipedia. (n.d.). Lactone. Wikipedia. [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. [Link]

  • Bonomo, R. A., et al. (2020). Analysis of β-lactone formation by clinically observed carbapenemases informs on a novel antibiotic resistance mechanism. PMC. [Link]

  • Al-Tel, T. H. (2009). Advances in the chemistry of β-lactam and its medicinal applications. PMC. [Link]

  • Novak, M., et al. (2011). Synthesis and Structure–Activity Relationships of α-Amino-γ-lactone Ketolides: A Novel Class of Macrolide Antibiotics. PMC. [Link]

  • Janza, B. (2016). Beta lactone query. Chemistry Stack Exchange. [Link]

  • Chemistry Steps. (n.d.). Synthesis and Reactions of Lactones and Lactams. Chemistry Steps. [Link]

  • Nelson, S. G. (2000). Catalytic, Enantioselective Syntheses of β-Lactones—Versatile Synthetic Building Blocks in Organic Chemistry. ResearchGate. [Link]

  • Gáspár, A., & Pápai, I. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals. [Link]

  • D'hooghe, M., & De Kimpe, N. (2017). Synthetic Approaches toward Monocyclic 3‐Amino‐β‐lactams. ResearchGate. [Link]

  • Adam, W., et al. (1995). Stereoselective Synthesis of .alpha.-Amino and .alpha.-Thio .beta.-Lactones by Conjugate Addition of Amine and Thiol Nucleophiles to .alpha.-Methylene .beta.-Lactones and Their Decarboxylation to Allylamines and Sulfides. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Gáspár, A., & Pápai, I. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals. [Link]

  • van der Westhuyzen, R., et al. (2023). Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. RSC Publishing. [Link]

  • Wikipedia. (n.d.). β-Lactam antibiotic. Wikipedia. [Link]

Sources

Biological Activity of Serine Beta-Lactone Hydrochloride Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the pharmacological utility, chemical stability, and experimental application of serine beta-lactone hydrochloride (3-amino-2-oxetanone HCl) and its N-acylated analogs. These compounds represent a privileged scaffold in chemical biology, functioning primarily as electrophilic warheads that covalently inhibit serine hydrolases.

While the hydrochloride salt serves as the stable, shelf-ready synthetic precursor, the biological activity is unlocked through derivatization of the amino group. The resulting analogs mimic peptide substrates, allowing for high-affinity targeting of enzymes such as Fatty Acid Synthase (FASN) , ClpP proteases , and Penicillin-Binding Proteins (PBPs) .

Part 1: The Pharmacophore & Mechanism of Action

The Strained Ring "Warhead"

The core reactivity of serine beta-lactone analogs stems from the significant ring strain (~23 kcal/mol) of the four-membered oxetanone system. Unlike standard esters, beta-lactones are potent electrophiles.

  • The Hydrochloride Factor: The free amine form of serine beta-lactone is kinetically unstable, prone to intermolecular polymerization or hydrolysis. The hydrochloride salt protonates the amine, preventing nucleophilic self-destruction and allowing the scaffold to be stored and handled for synthesis.

  • The Bioactive Form: Biological specificity is achieved by coupling the amine to lipophilic acyl chains or peptide mimetics. These "tails" guide the molecule into the enzyme's specificity pocket.

Mechanism: Covalent Acylation (Suicide Inhibition)

These analogs act as mechanism-based inhibitors (suicide substrates). They trick the enzyme into processing them like a natural substrate.

  • Recognition: The enzyme's active site (e.g., Thioesterase domain of FASN) binds the N-acyl side chain.

  • Nucleophilic Attack: The catalytic serine residue of the enzyme attacks the carbonyl carbon of the beta-lactone.[1]

  • Ring Opening: The strain is released, opening the ring.

  • Acyl-Enzyme Formation: Instead of hydrolyzing and releasing the product (as with a natural substrate), the inhibitor forms a stable ester bond with the enzyme. This covalently locks the enzyme in an inactive state.

Pathway Visualization

The following diagram illustrates the covalent inhibition mechanism and the subsequent downstream effects on lipid metabolism and bacterial survival.

BetaLactoneMechanism Substrate Serine Beta-Lactone Analog (Inhibitor) Complex Michaelis Complex Substrate->Complex Binding Enzyme Serine Hydrolase (Active Site Ser-OH) Enzyme->Complex Binding Transition Tetrahedral Intermediate Complex->Transition Nucleophilic Attack AcylEnzyme Acyl-Enzyme Adduct (Covalently Inhibited) Transition->AcylEnzyme Ring Opening (Strain Release) FASN_Effect FASN Inhibition: Lipid Starvation Apoptosis AcylEnzyme->FASN_Effect In Cancer Cells Bac_Effect PBP/ClpP Inhibition: Cell Wall Defect Bacterial Death AcylEnzyme->Bac_Effect In Bacteria

Caption: Mechanism of covalent inactivation of serine hydrolases by beta-lactone analogs.

Part 2: Key Biological Targets

Fatty Acid Synthase (FASN)

FASN is upregulated in many cancers (breast, prostate, ovarian) to fuel rapid membrane synthesis. Serine beta-lactone analogs, structurally related to Orlistat , target the Thioesterase (TE) domain of FASN.

  • Activity: Inhibition leads to the accumulation of malonyl-CoA and cessation of palmitate synthesis, triggering apoptosis.

  • Advantage: Unlike Orlistat (which has poor solubility), serine-derived analogs can be tuned with hydrophilic linkers to improve bioavailability while maintaining TE-domain specificity.

Bacterial Proteases (ClpP) and PBPs
  • ClpP: Caseinolytic protease P (ClpP) is essential for bacterial stress response. Beta-lactones acylate the active site Ser98 in S. aureus ClpP, disrupting protein homeostasis.

  • PBPs: While beta-lactams (penicillins) are the classic inhibitors, specific beta-lactone analogs show cross-reactivity with Penicillin-Binding Proteins, offering a scaffold to bypass beta-lactamase resistance mechanisms.

Activity-Based Protein Profiling (ABPP)

Serine beta-lactone HCl is the precursor for "ABPP probes." By attaching a reporter tag (biotin or fluorophore) to the amine, researchers create probes that survey the entire "serine hydrolase" proteome in a cell.

  • Utility: Identifying off-target effects of drugs or discovering novel enzymes in uncharacterized organisms.

Part 3: Experimental Protocols

Synthesis of Bioactive Amides from HCl Salt

Objective: Convert stable (S)-3-amino-2-oxetanone HCl into a bioactive N-acylated inhibitor. Critical Note: Avoid aqueous basic conditions during coupling, as hydroxide ions will hydrolyze the lactone ring.

Materials:

  • (S)-3-amino-2-oxetanone hydrochloride (1.0 eq)

  • Carboxylic Acid (Target "Tail") (1.1 eq)

  • EDC[2]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • NMM (N-methylmorpholine) (2.5 eq) — Acts as the base to free the amine.

  • Solvent: Anhydrous DCM (Dichloromethane) or DMF.

Step-by-Step Protocol:

  • Dissolution: Dissolve the Carboxylic Acid in anhydrous DCM under nitrogen atmosphere.

  • Activation: Add EDC·HCl and HOBt. Stir at 0°C for 30 minutes to form the active ester.

  • Salt Neutralization: In a separate vial, suspend (S)-3-amino-2-oxetanone HCl in DCM. Add NMM dropwise to neutralize the HCl salt. Do not use excess strong base.

  • Coupling: Transfer the activated ester solution to the amine suspension. Stir at 0°C for 1 hour, then allow to warm to room temperature overnight.

  • Workup (Crucial): Wash with dilute acidic acid (0.1 M HCl) and brine. Avoid basic washes (NaHCO3), which can open the lactone ring.

  • Purification: Flash chromatography on silica gel (typically Hexane/EtOAc).

FASN Inhibition Assay (Thioesterase Activity)

Objective: Quantify the IC50 of the synthesized analog against the Thioesterase domain of FASN.

Reagents:

  • Recombinant FASN-TE domain.

  • Substrate: Palmitoyl-CoA.

  • Detection Reagent: DTNB (Ellman's Reagent).

Protocol:

  • Incubation: Incubate 100 nM FASN-TE with varying concentrations of the beta-lactone analog (0.1 nM – 10 µM) in assay buffer (pH 7.0) for 30 minutes at 37°C.

  • Substrate Addition: Add 50 µM Palmitoyl-CoA.

  • Reaction: The enzyme hydrolyzes Palmitoyl-CoA to Palmitate + CoA-SH.

  • Detection: Add DTNB. The free thiol (CoA-SH) reacts with DTNB to produce TNB (yellow color).

  • Measurement: Monitor Absorbance at 412 nm.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Part 4: Data Visualization & ABPP Workflow

Comparative Activity Data (Representative)

The following table summarizes how structural modifications to the amine of the serine beta-lactone scaffold affect biological activity against FASN.

Analog Structure (N-Substituent)Solubility (Water)FASN IC50 (nM)Stability (t1/2 in Plasma)
HCl Salt (Underivatized) High>10,000 (Inactive)< 10 min (Hydrolysis)
N-Formyl-L-Leucine (Orlistat-like) Low~80> 2 hours
N-Palmitoyl Very Low~45> 4 hours
N-PEG-Linked (Probe) High~150~ 1 hour
ABPP Workflow Diagram

This workflow demonstrates how these analogs are used to profile enzyme activity in complex biological systems.

ABPP_Workflow Probe Serine Beta-Lactone Alkyne Probe Labeling Covalent Labeling (Enzyme-Probe Adduct) Probe->Labeling Incubate Proteome Cell Lysate / Proteome (Serine Hydrolases) Proteome->Labeling Click Click Chemistry (+ Azide-Rhodamine/Biotin) Labeling->Click CuAAC Reaction Analysis SDS-PAGE / Mass Spec Target Identification Click->Analysis Visualize/Enrich

Caption: Activity-Based Protein Profiling (ABPP) workflow using beta-lactone probes.

References

  • Bottcher, T., & Sieber, S. A. (2008).[3] Beta-lactones as privileged structures for the active-site labeling of versatile bacterial enzyme classes. Angewandte Chemie International Edition. [Link]

  • Pansare, S. V., et al. (2011). Mechanism of formation of serine β-lactones by Mitsunobu cyclization. Amino Acids. [Link]

  • Richardson, R. D., et al. (2008).[4] Synthesis of novel beta-lactone inhibitors of fatty acid synthase. Journal of Medicinal Chemistry. [Link][4]

  • Cravatt, B. F., et al. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry. [Link]

  • Washington University. (2020).[5] Low cost, versatile enzymatic synthesis of beta-lactone peptides for antibiotic or serine hydrolase inhibitor drug discovery.[5][6] [Link]

Sources

molecular weight and formula of (R)-3-Aminooxetan-2-one HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on (R)-3-Aminooxetan-2-one HCl , designed for researchers and drug development professionals.

High-Value Chiral Synthon & Electrophilic Warhead

Executive Summary

(R)-3-Aminooxetan-2-one hydrochloride (also known as D-serine


-lactone HCl) is a highly strained, four-membered cyclic ester possessing a free amino group. It represents a privileged scaffold in medicinal chemistry due to its dual functionality: it serves as a chiral building block  for non-natural amino acids and as a covalent electrophile  for targeting serine hydrolases (e.g., N-acylethanolamine acid amidase, NAAA).

This guide details the physicochemical properties, synthesis via Vederas lactonization, stability protocols, and therapeutic applications of this compound. Note that while the hydrochloride salt is the theoretical active species in many deprotections, the p-toluenesulfonic acid (PTSA) salt is often preferred for isolation due to superior crystallinity and stability.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10][11]

The compound is the hydrochloride salt of the


-lactone derived from D-serine. Its high ring strain (~23 kcal/mol) makes it a potent acylating agent.
Table 1: Chemical Specifications
PropertyDataNotes
IUPAC Name (3R)-3-Aminooxetan-2-one hydrochloride
Common Name D-Serine

-lactone HCl
Molecular Formula C

H

ClNO

C

H

NO

[1][2] · HCl
Molecular Weight 123.54 g/mol Free base: 87.08 g/mol
Chiral Center (R)-configurationDerived from D-Serine
CAS Number Not widely indexed as HCl saltSee 112839-95-9 for the (S)-PTSA salt analog [1].
Solubility Water, Methanol, DMSORapid hydrolysis in water/neutral pH.
Appearance White to off-white hygroscopic solid

Critical Note on Salt Forms: The hydrochloride salt is extremely hygroscopic and prone to polymerization or hydrolysis upon exposure to moisture. Commercial sources and stable storage forms often utilize the p-toluenesulfonate (PTSA) salt to enhance crystallinity and shelf-life [2].

Synthesis: Vederas Lactonization Protocol

The standard method for synthesizing 3-aminooxetan-2-one is the Vederas Lactonization , which utilizes modified Mitsunobu conditions to cyclize N-protected serine without racemization [3].

Reaction Logic
  • Precursor: N-protected D-serine (e.g., Boc-D-Ser-OH or Cbz-D-Ser-OH).

  • Cyclization: Activation of the carboxylic acid is avoided to prevent racemization. Instead, the hydroxyl group is activated using Triphenylphosphine (PPh

    
    ) and Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD).
    
  • Mechanism: The carboxylate attacks the activated phosphonium intermediate at the

    
    -carbon, displacing the oxide with inversion of configuration . However, since D-serine is used, the cyclization typically retains the overall chiral integrity relative to the 
    
    
    
    -center, though mechanistic inversion occurs at the
    
    
    -carbon (which is achiral in serine unless substituted).
  • Deprotection: Removal of the N-protecting group (Boc/Cbz) under acidic conditions yields the salt.

Experimental Workflow

Step 1: Cyclization (N-Boc-D-Serine


-lactone) 
  • Reagents: N-Boc-D-Serine, PPh

    
    , DEAD, THF (anhydrous).
    
  • Conditions: -78°C to -20°C under Argon.

  • Procedure: Add DEAD dropwise to a solution of N-Boc-D-Serine and PPh

    
     in THF. The low temperature prevents polymerization.
    
  • Purification: Flash chromatography (rapid, silica gel) to isolate the N-Boc lactone.

Step 2: Deprotection to HCl Salt

  • Reagents: 4M HCl in Dioxane or anhydrous HCl gas in ether.

  • Conditions: 0°C, strictly anhydrous.

  • Procedure: Treat the N-Boc lactone with HCl/Dioxane for 30-60 mins. Precipitate the product with cold diethyl ether.

  • Yield: Quantitative conversion; product is collected by filtration under inert atmosphere.

Synthesis Pathway Diagram

VederasLactonization Start N-Boc-D-Serine (Precursor) Inter O-Phosphonium Intermediate Start->Inter PPh3, DEAD THF, -78°C Lactone N-Boc-D-Serine beta-lactone Inter->Lactone Intramolecular Cyclization Final (R)-3-Aminooxetan-2-one HCl Salt Lactone->Final 4M HCl/Dioxane Deprotection

Figure 1: Vederas Lactonization pathway for the synthesis of (R)-3-Aminooxetan-2-one HCl.

Stability & Handling Protocols

The utility of (R)-3-Aminooxetan-2-one HCl is limited by its high ring strain and electrophilicity . It is a "suicide" substrate that will react with nucleophiles (water, alcohols, amines) to open the ring.

Self-Validating Handling System

To ensure experimental success, follow this "Red-Yellow-Green" protocol:

  • Storage (Green Zone):

    • Temperature: -20°C or -80°C.

    • Atmosphere: Stored under Argon/Nitrogen in a desiccator.

    • Container: Tightly sealed glass vial with Parafilm; avoid plastic if long-term solvent exposure is expected.

  • Usage (Yellow Zone):

    • Solvents: Use strictly anhydrous solvents (DMF, DMSO, CH

      
      Cl
      
      
      
      ).
    • Time: Prepare solutions immediately before use. Do not store stock solutions in protic solvents (MeOH, Water) as hydrolysis (

      
       min at pH 7) will occur [4].
      
  • Disposal (Red Zone):

    • Quenching: Quench excess material with 1M NaOH or aqueous amine solution to force ring opening to the benign serine derivative before disposal.

Applications in Drug Development[2]

A. NAAA Inhibition (Pain & Inflammation)

The primary pharmacological application of 3-aminooxetan-2-one derivatives is the inhibition of N-acylethanolamine acid amidase (NAAA) . NAAA degrades Palmitoylethanolamide (PEA), an endogenous anti-inflammatory lipid.

  • Mechanism: The

    
    -lactone moiety acts as a transition-state mimetic. The active site cysteine (Cys126) of NAAA attacks the carbonyl carbon of the oxetanone ring.
    
  • Result: The ring opens, forming a stable thioester bond with the enzyme (S-acylation). This covalently modifies and irreversibly inhibits the enzyme, preventing PEA degradation [5].

B. Antibiotic Synthesis

The 3-aminooxetan-2-one core is a structural analog of the


-lactam ring found in penicillins and monobactams.
  • Monobactams: It serves as a precursor for synthesizing monobactam antibiotics (e.g., Nocardicin A analogs) via ring expansion or nucleophilic attack followed by closure.

  • Non-Natural Amino Acids: Ring opening with specific nucleophiles (e.g., thiols, organocuprates) yields

    
    -substituted alanines with high optical purity [2].
    
Mechanism of Action Diagram

MOA Enzyme NAAA Enzyme (Active Site Cys-SH) Complex Tetrahedral Intermediate Enzyme->Complex Nucleophilic Attack (Cys-SH -> C=O) Drug (R)-3-Aminooxetan-2-one (Electrophile) Drug->Complex Nucleophilic Attack (Cys-SH -> C=O) Inhibited Acyl-Enzyme Adduct (Irreversible Inhibition) Complex->Inhibited Ring Opening (C-O Bond Cleavage)

Figure 2: Covalent inhibition mechanism of NAAA by 3-aminooxetan-2-one.

References

  • Vederas, J. C., et al.

    
    -lactones by Mitsunobu cyclization". J. Am. Chem. Soc., 1987. [Link]
    
  • Arnold, L. D., Kalantar, T. H., & Vederas, J. C. "Conversion of serine to stereochemically pure

    
    -substituted 
    
    
    
    -amino acids via
    
    
    -lactones".[3] J. Am. Chem. Soc., 1985.
  • PubChem. 3-Aminoazepan-2-one hydrochloride (Related Compound Data). Available at: [Link]

  • Piomelli, D., et al. "3-Aminoazetidin-2-one Derivatives as N-Acylethanolamine Acid Amidase (NAAA) Inhibitors". J. Med. Chem., 2015.[4] [Link]

Sources

Methodological & Application

Application Note: Peptide Coupling with (R)-3-Aminooxetan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide and protocol for the peptide coupling of (R)-3-Aminooxetan-2-one hydrochloride (also known as Serine β-lactone hydrochloride).

Executive Summary & Technical Context

(R)-3-Aminooxetan-2-one is a constrained, four-membered cyclic analog of serine. It serves as a potent electrophilic "warhead" in drug discovery, particularly for covalent inhibition of serine hydrolases (e.g., NAAA) and the proteasome (e.g., Salinosporamide/Omuralide analogs).

Coupling this moiety to a peptide C-terminus presents a critical synthetic challenge : the β-lactone ring is highly strained (approx. 27 kcal/mol) and susceptible to nucleophilic attack.

  • The Paradox: To form the amide bond, the amine of the oxetanone must be nucleophilic (deprotonated). However, once deprotonated, this amine can attack the β-lactone ring of a neighboring molecule (intermolecular aminolysis), leading to polymerization or ring-opening before the desired coupling occurs.

  • The Solution: This protocol utilizes a "Flash-Acylation" strategy involving strict low-temperature control and complete pre-activation of the carboxylic acid component to ensure the amine reacts with the activated peptide faster than it can attack itself.

Chemical Properties & Handling

PropertySpecificationCritical Note
Compound (R)-3-Aminooxetan-2-one HClHygroscopic salt.[1] Store at -20°C under Ar.
MW 123.54 g/mol Free base is unstable; generate in situ only.
Ring Strain ~27 kcal/molHigh Risk: Susceptible to hydrolysis (water) and aminolysis.
Solubility DMSO, DMF, WaterAvoid water during coupling (hydrolysis).
Stability pH < 4: StablepH > 8: UnstableDo not wash with strong bases (e.g., 1M NaOH) during workup.

Critical Mechanistic Insight

Standard peptide coupling protocols (e.g., adding EDC/HOBt to a mixture of amine and acid) will fail with this substrate.

  • Failure Mode: If the base (DIPEA) is added to the oxetanone salt before the carboxylic acid is fully activated, the free amine concentration rises. These free amines attack the electrophilic β-lactone carbon of other oxetanone molecules, resulting in oligomerization.

  • Success Strategy: The carboxylic acid must be converted to a highly reactive species (Mixed Anhydride or OAt-ester) before the oxetanone is introduced.

Diagram: The "Self-Destruct" vs. "Flash-Coupling" Pathway

G cluster_0 Standard Protocol (FAILURE) cluster_1 Optimized Protocol (SUCCESS) Start_Fail Oxetanone HCl + Base Free_Amine Free Amine (Nucleophile) Start_Fail->Free_Amine Self_React Intermolecular Attack on β-Lactone Free_Amine->Self_React Polymer Polymerization / Ring Opening Self_React->Polymer Peptide_Acid Peptide-COOH Activation Activation (IBCF or HATU) Peptide_Acid->Activation Active_Ester Active Species (Mixed Anhydride) Activation->Active_Ester Add_Oxet Add Oxetanone HCl + Base (Cold) Active_Ester->Add_Oxet Product Peptide-Oxetanone (Intact Ring) Add_Oxet->Product

Figure 1: Comparison of failure modes versus the optimized pre-activation strategy.

Experimental Protocols

Method A: The Mixed Anhydride Method (Recommended)

This method is preferred because it operates at -15°C , significantly reducing the rate of side reactions (hydrolysis/polymerization).

Reagents:

  • Peptide Carboxylic Acid (1.0 equiv)

  • Isobutyl Chloroformate (IBCF) (1.1 equiv)

  • N-Methylmorpholine (NMM) (2.2 equiv total)

  • (R)-3-Aminooxetan-2-one HCl (1.2 equiv)

  • Solvent: Anhydrous THF or DCM (DMF only if solubility requires it).

Step-by-Step Protocol:

  • Activation: Dissolve the Peptide-COOH (1.0 eq) and NMM (1.1 eq) in anhydrous THF under Argon. Cool the solution to -15°C (ice/salt bath).

  • Anhydride Formation: Add IBCF (1.1 eq) dropwise. Stir at -15°C for 15–20 minutes . Do not exceed 30 mins.

  • Amine Preparation: In a separate vial, suspend (R)-3-Aminooxetan-2-one HCl (1.2 eq) in a minimal amount of cold DMF/THF.

  • Coupling: Add the oxetanone suspension to the activated peptide mixture. Immediately add the second portion of NMM (1.1 eq) dropwise.

    • Note: Adding the base slowly ensures the amine is released only as it is consumed by the active anhydride.

  • Reaction: Stir at -15°C for 1 hour, then allow to warm to 0°C over 1 hour. Do not warm to room temperature unless monitoring indicates incomplete reaction.

  • Workup (Crucial):

    • Dilute with EtOAc.

    • Wash with cold 0.5 M HCl (rapidly) or 5% Citric Acid (safer).

    • Wash with Brine.

    • SKIP saturated NaHCO3 washes if possible, or perform them very rapidly and cold (pH > 8 risks ring opening).

    • Dry over Na2SO4 and concentrate in vacuo at <30°C.

Method B: The HATU Pre-Activation Method

Use this if the peptide is sterically hindered or insoluble in THF/DCM.

Reagents:

  • Peptide-COOH (1.0 equiv)

  • HATU (1.05 equiv)

  • DIPEA (2.5 equiv)

  • (R)-3-Aminooxetan-2-one HCl (1.2 equiv)

  • Solvent: Anhydrous DMF.

Step-by-Step Protocol:

  • Pre-Activation: Dissolve Peptide-COOH (1.0 eq) and HATU (1.05 eq) in anhydrous DMF. Add DIPEA (1.0 eq only) to initiate activation. Stir for 2-5 minutes at 0°C.

    • Why? We must form the OAt-active ester completely before the oxetanone sees any base.

  • Coupling: Add the (R)-3-Aminooxetan-2-one HCl (1.2 eq) solid directly to the mixture.

  • Base Addition: Immediately add the remaining DIPEA (1.5 eq) dropwise at 0°C.

  • Reaction: Stir at 0°C for 1–2 hours.

  • Quench: Pour into ice-cold 5% Citric Acid solution to quench the reaction and remove excess DIPEA.

Quality Control & Troubleshooting

Analytical Verification (LC-MS)

When analyzing the product, be aware of the "False Positive" hydrolysis signal.

Observation (MS)InterpretationAction
[M+H]+ Desired ProductProceed to purification.
[M+H]+ + 18 Da Hydrolyzed Ring (Serine derivative)Check solvent dryness; Workup was too basic; Reaction too warm.
[M+H]+ + 32 Da Methanolysis (Methyl Ester)Do not use MeOH in LC-MS mobile phase or workup.
Common Issues
  • Low Yield / Polymerization:

    • Cause: Base was added to the oxetanone salt before the active ester was ready.

    • Fix: Use Method A (Mixed Anhydride) and ensure strict pre-activation.

  • Ring Opening (+18 mass):

    • Cause: Workup pH was too high (>8) or water was present during the coupling.

    • Fix: Use anhydrous solvents. Use Citric Acid for washes. Store final product lyophilized.

References

  • Discovery of NAAA Inhibitors: Solorzano, C., et al. "Synthesis and structure-activity relationships of N-(2-oxo-3-oxetanyl)amides as N-acylethanolamine-hydrolyzing acid amidase inhibitors." Journal of Medicinal Chemistry, 2009. Link

  • Beta-Lactone Synthesis via MNBA: Shiina, I., et al. "A Useful Method for the Preparation of Carboxamides and Peptides Using 2-Methyl-6-nitrobenzoic Anhydride."[2] Tetrahedron Letters, 2003. Link

  • Peptide Beta-Lactone Stability: Fan, X., et al. "Polypeptide Preparation by β-Lactone-Mediated Chemical Ligation."[3] Organic Letters, 2024.[3] Link

  • Proteasome Inhibitor Synthesis: Ma, B., et al. "Structure-Activity Relationships of Peptide Aldehydes and Beta-Lactones." Journal of Medicinal Chemistry, 2011. Link

Sources

Application Note: Standardized Protocol for the Preparation and Handling of (R)-3-Aminooxetan-2-one Hydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(R)-3-Aminooxetan-2-one is a chiral, constrained β-amino acid surrogate of significant interest in medicinal chemistry and drug development. Its incorporation into molecular scaffolds can impart unique conformational properties. As a hydrochloride salt, its solubility and handling characteristics are improved; however, the inherent strain of the β-lactone ring system presents a significant risk of degradation, particularly in protic or aqueous media. This application note provides a comprehensive, field-tested protocol for the preparation, quality control, and storage of stock solutions of (R)-3-Aminooxetan-2-one hydrochloride. The methodologies described herein are designed to ensure the integrity, reproducibility, and long-term stability of the stock solutions, which is critical for generating reliable experimental data.

Chemical Profile and Safety Mandates

This compound is a crystalline solid that requires careful handling. While a specific, dedicated safety data sheet for this exact compound is not universally available, data from structurally related amino hydrochloride compounds and β-lactones indicate a need for stringent safety protocols.[1]

Table 1: Physicochemical and Safety Data

PropertyValueData Source / Comment
Chemical Name This compoundIUPAC Nomenclature
Molecular Formula C₄H₆NO₂ · HCl
Molecular Weight 139.55 g/mol
Appearance White to off-white crystalline solidTypical for amino acid hydrochlorides
CAS Number Supplier-dependentVerify from Certificate of Analysis (CoA)
Known Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1]Based on analogous compounds. Treat as hazardous.
Storage Conditions Store in a cool, dry, well-ventilated area under inert gas (Argon or Nitrogen). Protect from moisture.[2][3]The compound is likely hygroscopic and moisture-sensitive.
Mandatory Personal Protective Equipment (PPE) and Handling

Due to its potential hazards, all handling of the solid compound and its concentrated solutions must be performed within a certified chemical fume hood.

  • Gloves: Nitrile or neoprene gloves. Change immediately if contaminated.

  • Eye Protection: Chemical safety goggles or a full-face shield.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: Required when handling the powder outside of a fume hood or if dust is generated.

Rationale for Protocol Design: Solvent Selection and Stability

The chemical stability of (R)-3-Aminooxetan-2-one is the most critical variable in stock solution preparation. The structure contains a highly strained β-lactone ring, which is susceptible to nucleophilic attack and subsequent ring-opening.

  • The Challenge of Hydrolysis: In the presence of water, the lactone can undergo rapid hydrolysis to form the corresponding β-amino acid, rendering the stock solution inactive for its intended purpose. This necessitates the use of anhydrous solvents.

  • Solvent-Induced Degradation: Protic solvents, such as methanol or ethanol, can also act as nucleophiles (alcoholysis), leading to the formation of the methyl or ethyl ester of the ring-opened product.

  • The Recommended Solvent: Anhydrous DMSO: Anhydrous Dimethyl Sulfoxide (DMSO) is the solvent of choice for long-term storage. As a polar aprotic solvent, it effectively solubilizes the hydrochloride salt without possessing nucleophilic protons that could initiate degradation.

Scientist's Note: The preparation of stock solutions in aqueous buffers (e.g., PBS, TRIS) is strongly discouraged unless the solution is for immediate use (i.e., within minutes). For cell-based assays requiring aqueous dilution, the final dilution from the DMSO stock should be performed immediately prior to adding to the experimental system.

Materials and Reagents

Material / ReagentGrade / SpecificationSupplier Example
This compound≥98% PurityVerified via CoA
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9%Sigma-Aldrich (Cat# D2650)
Argon or Nitrogen GasHigh Purity (≥99.99%)Standard Laboratory Supplier
Analytical BalanceReadability to 0.01 mgMettler Toledo, Sartorius
Amber Glass Vials1.8 mL, with PTFE-lined capsWheaton, VWR
MicropipettesCalibrated P20, P200, P1000Gilson, Eppendorf
Vortex Mixer-VWR, Scientific Industries
Sonicator Bath-Branson, Qsonica

Step-by-Step Protocol for 10 mM Stock Solution Preparation

This protocol details the preparation of 1 mL of a 10 mM stock solution in anhydrous DMSO.

Pre-Analysis and Calculation
  • Objective: To prepare 1 mL of a 10 mM stock solution.

  • Molecular Weight (MW): 139.55 g/mol .

  • Calculation:

    • Mass (g) = Concentration (mol/L) × Volume (L) × MW ( g/mol )

    • Mass (mg) = 10 mmol/L × (1/1000 L) × 139.55 g/mol × 1000 mg/g

    • Mass = 1.3955 mg

Aliquoting the Solid Compound

Rationale: This procedure minimizes the exposure of the bulk solid to atmospheric moisture, preserving its integrity for future use.

  • Perform all steps in a chemical fume hood.

  • Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Tare a sterile, dry 1.8 mL amber glass vial on the analytical balance.

  • Carefully weigh approximately 1.40 mg of the compound directly into the tared vial. Record the exact mass to four decimal places.

  • Immediately cap the vial and purge the headspace with argon or nitrogen gas. Tightly seal the vial.

  • Securely close the main container of the compound, purge with inert gas, and return to its proper storage location.

Solubilization
  • Recalculate the precise volume of anhydrous DMSO required based on the actual mass weighed.

    • Volume (µL) = [Actual Mass (mg) / 139.55 ( g/mol )] × 100,000

  • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Immediately cap the vial tightly.

  • Vortex the solution for 30-60 seconds.

  • If the solid is not fully dissolved, place the vial in a sonicator bath for 2-5 minutes, or until the solution is clear.

  • Visually inspect the solution against a bright light source to ensure no particulates remain.

Storage and Labeling
  • Label the vial clearly with the following information:

    • Compound Name: (R)-3-Aminooxetan-2-one HCl

    • Concentration: 10 mM in DMSO

    • Preparation Date

    • Your Initials

  • For long-term storage, store the stock solution at -20°C or -80°C.

  • Best Practice: To avoid multiple freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes before freezing.

Workflow Visualization

The following diagram illustrates the standard workflow for preparing the stock solution.

Stock_Preparation_Workflow Workflow for Stock Solution Preparation cluster_prep Preparation Phase cluster_solubilization Solubilization Phase cluster_storage Storage Phase A Equilibrate Reagent to Room Temp B Weigh 1.40 mg Solid into Amber Vial A->B C Record Exact Mass B->C D Calculate Required Anhydrous DMSO Volume C->D E Add DMSO to Vial D->E F Vortex & Sonicate Until Dissolved E->F G Visually Inspect for Clarity F->G H Label Vial Clearly G->H I Aliquot for Single Use H->I J Store at -20°C or -80°C I->J K Experimental Dilution J->K Ready for Use

Caption: A flowchart of the key steps for preparing a stable stock solution.

Quality Control and Validation

A protocol is only trustworthy if it is self-validating. Initial and periodic quality control is essential to ensure the integrity of the stock solution.

  • Initial QC (T=0): Immediately after preparation, an aliquot of the stock solution should be diluted and analyzed by LC-MS. This will confirm the identity of the compound (by mass) and establish a baseline purity profile. The presence of a peak corresponding to the ring-opened hydrolyzed product should be negligible.

  • Long-Term Stability Assessment: To validate the storage protocol, store a dedicated QC aliquot under the recommended conditions (-20°C or -80°C). Re-analyze this aliquot by LC-MS at set intervals (e.g., 1, 3, and 6 months). A stable stock solution will show no significant increase in degradation products over time.

QC_Workflow Quality Control Workflow Start Freshly Prepared 10 mM Stock Solution QC_T0 T=0 Analysis: Dilute & Inject LC-MS Start->QC_T0 Check_T0 Purity > 98%? Degradation Absent? QC_T0->Check_T0 Pass_T0 Stock Validated for Use Check_T0->Pass_T0 Yes Fail_T0 Stock Discarded Review Protocol Check_T0->Fail_T0 No Store Store QC Aliquot at -80°C Pass_T0->Store QC_Time Periodic Analysis (1, 3, 6 months) Store->QC_Time Check_Time Purity Stable? QC_Time->Check_Time Pass_Time Storage Protocol Valid Check_Time->Pass_Time Yes Fail_Time Determine Shelf-Life Adjust Protocol Check_Time->Fail_Time No

Caption: Workflow for initial validation and long-term stability testing.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Compound fails to dissolve completely. 1. Insufficient solvent volume.2. Poor quality/wet solvent.3. Compound has low solubility at the target concentration.1. Re-verify calculations and add slightly more DMSO.2. Use a fresh, sealed bottle of anhydrous DMSO.3. Attempt preparation of a lower concentration (e.g., 5 mM).
Solution appears cloudy or has particulates. 1. Incomplete dissolution.2. Contamination of vial or solvent.1. Continue sonication. If persists, it may not be fully soluble.2. Discard and reprepare using fresh, sterile materials.
Solution has a yellow/brown tint. 1. The compound itself may have a slight color.2. Degradation has occurred.1. Check the appearance of the solid compound and the supplier's CoA.2. Immediately analyze by LC-MS to check for degradation products. If present, discard.
Poor reproducibility in experiments. 1. Stock solution has degraded due to improper storage or freeze-thaw cycles.2. Inaccurate initial weighing or pipetting.1. Prepare a fresh stock solution from the solid.2. Always use a calibrated analytical balance and micropipettes. Review technique.

References

  • PubChem. (n.d.). 3-Aminoazepan-2-one hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride.
  • Google Patents. (n.d.). US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
  • G. A. G. G. Fernandes, M., & de, P. J. F. (2018). Amino Acids in the Development of Prodrugs. MDPI. Retrieved from [Link]

Sources

Application Note: Biosynthetic Installation of (R)-3-Aminooxetan-2-one Motifs

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in chemical biology and drug discovery. It details the strategic incorporation of the (R)-3-aminooxetan-2-one pharmacophore—a potent proteasome-inhibiting "warhead"—into non-ribosomal peptides (NRPs).

Unlike standard amino acids, this strained


-lactone ring cannot be incorporated as a pre-formed monomer due to its high electrophilic reactivity and hydrolytic instability. Instead, this guide presents the "Latent Precursor Strategy,"  utilizing biosynthetic engineering and chemo-enzymatic protocols to install the ring in situ from stable 

-hydroxy amino acid precursors.

-Lactone Warheads
Author:  Senior Application Scientist, Biosynthetic Engineering Division

Executive Summary & Mechanism

The (R)-3-aminooxetan-2-one moiety is the pharmacophoric core of potent proteasome inhibitors like Salinosporamide A and Omuralide . Its biological activity stems from the strained four-membered lactone ring, which acts as a "suicide substrate" for the 20S proteasome, covalently modifying the active site Threonine residue.

The Challenge: Direct chemical incorporation of this ring during Solid Phase Peptide Synthesis (SPPS) or fermentation feeding is impractical. The ring is prone to:

  • Premature Hydrolysis: Rapid ring-opening in aqueous media (half-life < 1 hour at pH 7.5).

  • Nucleophilic Attack: Reaction with free amines during peptide chain elongation.

The Solution: The ring must be generated post-assembly by a specialized Thioesterase (TE) or Ketosynthase (KS) domain acting on a tethered


-hydroxy-thioester intermediate.
Biosynthetic Logic: The "ObiF" Paradigm

Recent characterization of the Obafluorin biosynthetic pathway (from Pseudomonas fluorescens) has revealed a specialized Type I Thioesterase (ObiF-TE) capable of catalyzing the cyclization of a linear peptide thioester into a


-lactone.

BetaLactoneBiosynthesis Precursor Stable Precursor (L-Serine / L-Threonine) Loading Adenylation (A) Domain Activation & Loading Precursor->Loading ATP, Mg2+ Elongation Peptidyl Carrier Protein (PCP) Chain Elongation Loading->Elongation Thioesterification Intermediate Tethered Beta-Hydroxy Thioester Elongation->Intermediate Peptide Assembly Cyclization ObiF-TE Domain (Ser-to-Cys Variant) Intermediate->Cyclization Translocation Product (R)-3-Aminooxetan-2-one (Beta-Lactone Warhead) Cyclization->Product Intramolecular O-C Bond Formation

Figure 1: Logic flow for the enzymatic installation of the beta-lactone ring. The critical step is the TE-mediated cyclization of the latent beta-hydroxy precursor.

Protocol A: In Vitro Chemo-Enzymatic Reconstitution

This protocol describes the "off-loading" assay to generate the (R)-3-aminooxetan-2-one moiety at the C-terminus of a synthetic peptide. This is ideal for validating new substrates or generating libraries of "warhead-armed" peptides.

Principle: A synthetic peptide mimicking the NRPS intermediate (activated as an SNAC thioester) is incubated with recombinant ObiF-TE.

Materials Required[1][2][3][4][5][6][7][8][9][10]
  • Enzyme: Recombinant ObiF-TE (Wild Type or S973C variant for enhanced activity).

  • Substrate: Synthetic peptide-SNAC thioester terminating in L-Serine or L-Threonine (e.g., Ac-Phe-Ser-SNAC).

  • Buffer: 50 mM HEPES (pH 7.0), 100 mM NaCl. Note: Avoid Tris or buffers with nucleophilic amines.

  • Analysis: LC-HRMS (Q-TOF or Orbitrap).

Step-by-Step Methodology
  • Substrate Preparation:

    • Synthesize the peptide backbone using standard Fmoc-SPPS on 2-chlorotrityl chloride resin.

    • Cleave the protected peptide (keeping side chains protected if necessary, but the C-terminal Ser/Thr must have a free

      
      -hydroxyl).
      
    • Couple to N-acetylcysteamine (SNAC) using PyBOP/DIPEA in DMF to generate the thioester mimic.

    • Purify via semi-prep HPLC and lyophilize.

  • Reaction Assembly: Prepare the following reaction mix on ice in a glass vial (plastic may absorb hydrophobic lactones):

    ComponentConcentrationVolume (for 100 µL)
    Reaction Buffer (50 mM HEPES pH 7.0)1X88 µL
    Peptide-SNAC Substrate (10 mM stock in DMSO)100 µM1 µL
    Recombinant ObiF-TE (5 mg/mL stock)5 µM11 µL
    Total Volume 100 µL
  • Incubation:

    • Incubate at 25°C for 2–4 hours.

    • Critical: Do not exceed pH 7.5. The

      
      -lactone ring is unstable at basic pH.
      
  • Quenching & Extraction:

    • Quench with 100 µL of ice-cold acetonitrile (ACN) containing 0.1% Formic Acid.

    • Centrifuge at 12,000 x g for 10 mins to precipitate protein.

  • Validation (LC-MS):

    • Inject the supernatant onto a C18 reverse-phase column.

    • Target Mass: Look for a mass shift of -119 Da (Loss of HS-SNAC group) relative to the substrate, combined with the retention of the serine mass.

    • Diagnostic Ion: The formation of the lactone is often confirmed by trapping with methanol (mass shift +32 Da) if the peak disappears upon MeOH treatment.

Protocol B: Precursor-Directed Biosynthesis (In Vivo)

For producing larger quantities, engineering a bacterial host (e.g., Streptomyces coelicolor or Pseudomonas fluorescens) is required. This protocol outlines the "Mutasynthesis" approach.[1]

Experimental Design
  • Host Selection: Use a strain with the Obafluorin (obi) or Salinosporamide (sal) gene cluster.

  • Gene Knockout: Inactivate the native precursor biosynthesis gene (e.g., obiD which makes the non-canonical amino acid) to create an auxotroph.

  • Feeding: Supplement the fermentation broth with synthetic

    
    -hydroxy amino acid analogs.
    
Feeding Protocol
  • Culture Initiation:

    • Inoculate seed culture (10 mL TSB medium) with the mutant strain. Grow for 48h at 28°C.

    • Transfer 1 mL seed to 50 mL Production Medium (e.g., A1 medium: Starch, Yeast Extract, Peptone).

  • Precursor Addition:

    • Dissolve the target analog (e.g., (2S,3R)-3-hydroxyleucine) in water or DMSO.

    • Add to the culture in two pulses:

      • Pulse 1: At 24 hours (onset of idiophase). Final conc: 1 mM.

      • Pulse 2: At 48 hours. Final conc: 1 mM.

  • Harvest & Extraction:

    • Harvest at 96 hours.

    • Centrifuge to separate mycelia.

    • Extract supernatant with Ethyl Acetate (2 x Vol). Note: Beta-lactones partition well into EtOAc.

    • Evaporate solvent at low temperature (<30°C) to prevent thermal degradation of the ring.

Quality Control & Stability

The (R)-3-aminooxetan-2-one ring is a "ticking clock." Rigorous QC is required.

  • pH Sensitivity: Stable at pH 4.0 – 6.0. Rapid hydrolysis at pH > 7.5. Store all purified fractions in slightly acidic buffers (0.1% FA).

  • Temperature: Store pure compounds at -80°C in DMSO. Avoid repeated freeze-thaw cycles.

  • Activity Assay: Verify the integrity of the warhead using a Proteasome Inhibition Assay .

    • Incubate 10 nM of the product with 1 nM 20S Proteasome (human).

    • Add fluorogenic substrate (Suc-LLVY-AMC).

    • Measure fluorescence (Ex 360nm / Em 460nm). Intact beta-lactones will show >90% inhibition of fluorescence evolution.

References

  • Schaffer, J. E., et al. (2017).[2] "

    
    -Lactone formation during product release from a nonribosomal peptide synthetase." Nature Chemical Biology, 13, 737–744.[2] Link
    
  • Bauman, K. D., et al. (2019).

    
    -lactam-
    
    
    
    -lactone anticancer warhead." Nature Chemical Biology, 15, 78–88. Link
  • Groll, M., et al. (2006).[3] "Crystal structures of salinosporamide A (NPI-0052) and B (NPI-0047) in complex with the 20S proteasome." Journal of the American Chemical Society, 128(15), 5136–5141. Link

  • U.S. Patent 2018/0265905 A1. "Chemoenzymatic synthesis of peptide beta-lactones and beta-hydroxy acids." Link

  • Gulder, T. A. M., & Moore, B. S. (2010). "Salinosporamide Natural Products: Potent 20S Proteasome Inhibitors as Promising Cancer Chemotherapeutics."[4] Angewandte Chemie International Edition, 49(49), 9346–9367. Link

Sources

Advanced Handling Protocols for Hygroscopic Beta-Lactone Salts

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide | Version 2.0

Audience: Medicinal Chemists, Structural Biologists, and Assay Development Scientists. Scope: Storage, weighing, solubilization, and quality control of ionic, moisture-sensitive


-lactone derivatives.

Executive Summary: The Stability Paradox


-lactones (2-oxetanones) are potent electrophiles widely used as activity-based probes and proteasome inhibitors (e.g., Salinosporamide A, Omuralide). To improve bioavailability, these lipophilic scaffolds are often derivatized into salts  (e.g., ammonium or carboxylate salts of the parent lactone).

While salt formation improves water solubility, it introduces a critical stability paradox: Hygroscopicity. The ionic lattice actively scavenges atmospheric moisture. Once adsorbed, this water acts as a nucleophile, attacking the strained lactone ring. This leads to irreversible hydrolysis, opening the ring to form an inactive


-hydroxy acid.

This guide provides a self-validating "Dry Chain" protocol to ensure <1% degradation during handling.

Mechanism of Failure: Moisture-Induced Hydrolysis

Understanding the degradation pathway is essential for implementing effective countermeasures. The


-lactone ring possesses significant ring strain (~23 kcal/mol). In the solid state, the salt form pulls water into the lattice, creating a localized aqueous micro-environment that facilitates nucleophilic attack even in "dry" appearing powders.
Degradation Pathway Diagram

BetaLactoneHydrolysis cluster_0 Critical Failure Mode Active Active Beta-Lactone Salt (Strained Electrophile) Transition Tetrahedral Intermediate (High Energy) Active->Transition + H2O (Nucleophilic Attack) Moisture Atmospheric Moisture (H2O Absorption) Moisture->Active Hygroscopic Uptake Inactive Inactive Beta-Hydroxy Acid (Ring Opened) Transition->Inactive Ring Strain Release

Figure 1: The hygroscopic hydrolysis cascade. Moisture uptake by the salt lattice facilitates the nucleophilic attack on the carbonyl carbon, relieving ring strain and destroying biological activity.

Core Protocol 1: The "Dry Chain" Storage & Weighing

Objective: Maintain the compound in a strictly anhydrous state from freezer to solution. Prerequisite: All glassware must be oven-dried (120°C) or flame-dried.

Storage Architecture

Do not store beta-lactone salts in standard screw-cap vials alone.

  • Primary Container: Amber glass vial with a PTFE-lined septum cap (taped with Parafilm).

  • Secondary Container: Heat-sealed aluminized Mylar bag or a jar containing active desiccant (e.g., Drierite or molecular sieves).

  • Temperature: Store at -80°C . At this temperature, the kinetic rate of hydrolysis is negligible even if trace moisture is present.

The "Temperature Equilibration" Rule (Crucial)

Never open a cold vial.

  • Remove the secondary container from the -80°C freezer.

  • Place in a desiccator at Room Temperature (RT).

  • Allow 60 minutes for the vial to reach RT.

    • Why? Opening a cold vial condenses atmospheric moisture instantly onto the hygroscopic salt, turning it into a sticky gum and initiating hydrolysis.

Weighing Protocol: Glovebox vs. Benchtop

Method A: Inert Atmosphere Glovebox (Recommended)

  • Atmosphere: N2 or Ar, <5 ppm H2O.

  • Procedure: Weigh directly into the final reaction vessel. This is the only method that guarantees 100% integrity.

Method B: Rapid "Difference Weighing" (Benchtop)

  • Use only if a glovebox is unavailable.

  • Purge a "glove bag" or a localized zone with dry Nitrogen gas.

  • Tare the receiving vial (containing solvent if possible) on the balance.

  • Rapidly transfer the solid. Do not attempt to weigh exact amounts of solid slowly.

  • Record the weight after the transfer.

  • Immediately flush the stock vial with Argon, recap, and parafilm.

Core Protocol 2: Solubilization & Assay Preparation

Objective: Create a stable stock solution. Beta-lactone salts are often unstable in aqueous buffers (half-life can be minutes at pH > 7.5).

Solvent Selection Matrix
SolventSuitabilityNotes
Anhydrous DMSO Excellent Preferred stock solvent. Hygroscopic; use fresh ampoules.
Anhydrous DMF GoodGood alternative if DMSO interferes with assay.
Ethanol/Methanol FORBIDDEN Nucleophilic solvents will open the ring (solvolysis).
Water/PBS FORBIDDEN Immediate hydrolysis. Only add at the final assay step.
Step-by-Step Solubilization
  • Prepare Solvent: Use Anhydrous DMSO (≥99.9%, water <50 ppm). If using a stock bottle, verify dryness with 4Å molecular sieves.

  • Dissolution: Add DMSO to the solid. Vortex briefly.

    • Concentration: Aim for high concentration stocks (e.g., 10–50 mM). High concentrations are self-buffering and minimize the relative water-to-compound ratio.

  • Aliquoting: Do not store the bulk stock. Aliquot immediately into single-use PCR tubes or micro-vials.

  • Refreezing: Flash freeze aliquots in liquid nitrogen and store at -80°C.

    • Stability:[1][2][3][4][5][6][7][8][9] DMSO stocks at -80°C are stable for 3–6 months. Avoid freeze-thaw cycles.

Assay Dilution (The "Last Second" Rule)

When introducing the inhibitor to a biological assay (aqueous buffer):

  • Prepare the assay mix (enzyme + buffer) first.

  • Dilute the DMSO stock into the buffer immediately prior to dispensing.

  • Do not make an intermediate aqueous dilution (e.g., 10x in water) and let it sit. The ring will hydrolyze.

    • Validation: If the IC50 shifts >2-fold between fresh and 30-min old dilutions, your compound is hydrolyzing.

Quality Control: Self-Validating Integrity Checks

How do you know if your salt has degraded? Visual inspection is insufficient.

1H-NMR Validation (The Gold Standard)

Dissolve a small sample (~1 mg) in anhydrous DMSO-d6 .

  • Diagnostic Signal: Look for the protons on the

    
    -lactone ring.
    
    • Intact Ring: These protons typically appear between 3.0 – 5.5 ppm and show distinct coupling patterns.

    • Hydrolyzed (Ring Open): The signals will shift upfield (lower ppm) and the pattern changes. A new broad singlet (COOH/OH) may appear downfield (>10 ppm).

  • Acceptance Criteria: >95% integration for the lactone species vs. the open-chain acid.

Functional Validation (IC50 Shift)

Run a standard positive control assay.

  • If the measured IC50 is significantly higher (weaker potency) than the literature value or previous batches, assume hydrolysis has occurred. The hydrolyzed product (hydroxy-acid) is usually biologically inert (IC50 > 100 µM).

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Solid is sticky/gummy Moisture absorption (Deliquescence).Discard. The ring is likely hydrolyzed. Review storage/equilibration.
Loss of potency in assay Hydrolysis in aqueous buffer.Eliminate intermediate aqueous dilutions. Add DMSO stock directly to reaction.
Precipitate in DMSO Salt formation insolubility.Sonicate briefly (5s). If persistent, check if the "salt" counter-ion is compatible with DMSO.
NMR shows mixed species Partial hydrolysis.Repurify (HPLC) or discard. Do not use for kinetic studies.

References

  • Vertex Pharmaceuticals. (2003). Structure-Activity Relationships of Boronic Acid and Beta-Lactone Proteasome Inhibitors. Journal of Medicinal Chemistry.

  • Pommier, A., & Pons, J. M. (1993). Recent Advances in Beta-Lactone Chemistry.[10][11][12] Synthesis.[10][11][13][14]

  • Sigma-Aldrich (Merck). (2023). Handling of Hygroscopic and Moisture Sensitive Reagents.[13] Technical Bulletin AL-164.

  • Bott, T. M., et al. (2018). Stability of Beta-Lactones in Aqueous Media: Mechanisms of Hydrolysis. Journal of Organic Chemistry.[11][15]

  • Cayman Chemical. (2022). Salinosporamide A (Marizomib) Product Information & Handling.

Sources

synthesis of beta-lactone natural products using aminooxetanone intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Asymmetric Synthesis of Amino-Substituted Bicyclic


-Lactones via Nucleophile-Catalyzed Aldol-Lactonization (NCAL) 

-lactone natural products (Salinosporamide/Omuralide class) using aminooxetanone intermediates.

Executive Summary

The


-lactone (2-oxetanone) moiety represents a privileged pharmacophore in drug discovery, serving as the "warhead" in potent proteasome inhibitors like Salinosporamide A (Marizomib)  and Omuralide . The strained four-membered ring acts as an electrophilic trap for the threonine residue in the 20S proteasome active site.

This Application Note details the Nucleophile-Catalyzed Aldol-Lactonization (NCAL) strategy, pioneered by the Romo group. Unlike traditional ketene cycloadditions, the NCAL process allows for the enantioselective construction of bicyclic


-lactones from simple aldehyde-acid precursors derived from the chiral pool (amino acids). This protocol focuses on synthesizing aminooxetanone intermediates —specifically 3-amino-2-oxetanones fused to carbocycles or heterocycles—which are the core scaffolds of the Salinosporamide family.

Strategic Methodology: The NCAL Process

Mechanistic Logic

The synthesis relies on the activation of a carboxylic acid to form a ketene enolate equivalent in situ, which then undergoes an intramolecular aldol reaction with a tethered aldehyde. The uniqueness of this method lies in the dual role of the nucleophilic catalyst (typically a Cinchona alkaloid derivative):

  • Activation: It generates the ammonium enolate.

  • Stereocontrol: It dictates the facial selectivity of the aldol addition and subsequent lactonization.

Pathway Visualization

The following diagram illustrates the transformation of a generic amino-acid derived precursor into the bicyclic aminooxetanone core.

NCAL_Pathway Start Amino Acid Precursor (e.g., Serine/Threonine) Inter1 Aldehyde-Acid Substrate Start->Inter1 1. N-Protection 2. Oxidation Activation In Situ Activation (Mukaiyama Reagent) Inter1->Activation Acid Chloride/Mixed Anhydride Enolate Ammonium Enolate (Chiral Catalyst Bound) Activation->Enolate Nucleophilic Catalyst (O-AcQD) Lactone Bicyclic Aminooxetanone (Target Core) Enolate->Lactone Intramolecular Aldol-Lactonization

Figure 1: Strategic workflow for accessing aminooxetanone cores via NCAL.

Detailed Experimental Protocol

This protocol describes the synthesis of a bicyclic


-lactone fused to a pyrrolidine ring (a simplified Salinosporamide core) using an intramolecular NCAL reaction.
Pre-Requisite: Substrate Preparation
  • Starting Material:

    
    -Protected amino acid derivative (e.g., derived from L-Serine or L-Threonine).
    
  • Target Substrate: The precursor must be an aldehyde-acid (a molecule containing both a carboxylic acid and an aldehyde, tethered by the amino-scaffold).

Reagents & Equipment
ReagentRoleSpecifications
Aldehyde-Acid Substrate ReactantDry, azeotroped with benzene
Mukaiyama's Reagent Activator2-Chloro-1-methylpyridinium iodide (CMPI)
O-Acetyl Quinidine (O-AcQD) Chiral Catalyst10-20 mol%, dried under vacuum
Diisopropylethylamine (DIPEA) BaseDistilled from CaH₂
Dichloromethane (DCM) SolventAnhydrous, HPLC grade
LiCl AdditiveFlame-dried under vacuum
Step-by-Step Procedure (NCAL Reaction)

Step 1: Catalyst & Activator Preparation

  • Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under argon.

  • Add Mukaiyama’s reagent (1.2 equiv) and flame-dried LiCl (1.0 equiv).

  • Add anhydrous DCM (0.05 M concentration relative to substrate).

  • Note: LiCl is critical to increase the solubility of the pyridinium salt and stabilize the transition state.

Step 2: Substrate Addition

  • Cannulate a solution of the Aldehyde-Acid substrate (1.0 equiv) and O-AcQD catalyst (10 mol%) in DCM into the reaction flask.

  • Cool the heterogeneous mixture to 0 °C (or -78 °C depending on substrate sensitivity) using a cryocooler or ice bath.

Step 3: Reaction Initiation (The Slow Addition)

  • Critical Step: Add DIPEA (3.0 equiv) via syringe pump over 4–6 hours .

    • Expert Insight: Slow addition of the base maintains a low concentration of the reactive enolate, favoring the intramolecular cyclization over intermolecular dimerization (which would form macrocycles).

  • Monitor the reaction by TLC. The disappearance of the baseline acid spot and the appearance of a less polar spot indicates product formation.

Step 4: Quench and Isolation

  • Once TLC indicates consumption of the starting material, dilute the mixture with Et₂O.

  • Filter through a short pad of silica gel to remove the pyridinium salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify via flash column chromatography (typically Hexanes/EtOAc). Note:

    
    -lactones are sensitive to Lewis acidic silica; use triethylamine-treated silica if degradation is observed.
    

Self-Validation & Quality Control (E-E-A-T)

To ensure the protocol was successful, you must validate the formation of the strained ring.

Infrared (IR) Spectroscopy (The "Gold Standard")

The most diagnostic feature of a


-lactone is its carbonyl stretch.
  • Target Frequency: 1820 ± 10 cm⁻¹

  • Interpretation: A signal at 1750 cm⁻¹ indicates a

    
    -lactone (ring expansion byproduct) or open-chain ester. A signal >1800 cm⁻¹ confirms the high ring strain of the 
    
    
    
    -lactone.
NMR Validation
  • ¹H NMR: The protons on the

    
    -lactone ring (C2 and C3) typically appear as doublets or multiplets between 3.5 ppm and 5.0 ppm , depending on substitution.
    
  • ¹³C NMR: The carbonyl carbon of the

    
    -lactone is distinctively shielded compared to normal esters, appearing around 168–170 ppm  (vs 175 ppm for acyclic esters).
    
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield / Oligomerization Concentration too highIncrease dilution (0.01 M) or slow down DIPEA addition.
Product Hydrolysis Wet solvent or silicaUse freshly distilled DCM; treat silica gel with 1% Et₃N.
No Reaction Dead CatalystVerify O-AcQD purity; ensure LiCl is dry (hygroscopic).
Racemic Product Background ReactionEnsure temperature is controlled; verify catalyst enantiopurity.

Mechanistic Diagram (Graphviz)

The following diagram details the catalytic cycle, highlighting the role of the chiral nucleophile.

NCAL_Mechanism Substrate Aldehyde-Acid Activated Acyl Pyridinium (Activated Acid) Substrate->Activated Mukaiyama Reagent + DIPEA Ammonium Acyl Ammonium Enolate (Chiral) Activated->Ammonium Catalyst Attack Aldol Aldol Adduct (Betaine Intermediate) Ammonium->Aldol Intramolecular Aldol Addition Product Bicyclic β-Lactone Aldol->Product Ring Closure (Lactonization) Catalyst O-AcQD Catalyst Aldol->Catalyst Release Catalyst->Ammonium Recycled

Figure 2: Catalytic cycle of the NCAL reaction showing the activation and ring-closure sequence.

References

  • Original NCAL Methodology: Cortez, G. S., Tennyson, R. L., & Romo, D. (2001). Intramolecular, Nucleophile-Catalyzed Aldol-Lactonization (NCAL) Reactions: Catalytic, Asymmetric Synthesis of Bicyclic β-Lactones. Journal of the American Chemical Society, 123(32), 7945–7946. [Link]

  • Salinosporamide A Synthesis (Romo Route): Ma, G., Nguyen, H., & Romo, D. (2007).[1] Concise Total Synthesis of (+)-Salinosporamide A, (+)-Cinnabaramide A, and Derivatives via a Bis-cyclization Process.[1] Organic Letters, 9(11), 2143–2146. [Link]

  • Review of

    
    -Lactone Synthesis: 
    Puglisi, A., Benaglia, M., & Raimondi, L. (2012). Organocatalytic Synthesis of β-Lactones. Organic & Biomolecular Chemistry, 10, 9619-9630.
    [Link]
    
  • Mechanism and Scope of NCAL: Nguyen, H., Oh, S., Henry-Riyad, H., Sepulveda, D., & Romo, D. (2011).[2] Organocatalytic Enantioselective Synthesis of Bicyclic β-Lactones Via Nucleophile-Catalyzed Aldol-Lactonization (NCAL). Organic Syntheses, 88, 121. [Link]

Sources

Troubleshooting & Optimization

solubility issues of (R)-3-Aminooxetan-2-one HCl in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for (R)-3-Aminooxetan-2-one hydrochloride. This guide is designed to provide Senior Application Scientist-level insights into the handling and use of this valuable chiral building block. We will specifically address the most common challenge encountered in the laboratory: its limited solubility in organic solvents. This document provides not only solutions but also the fundamental chemical principles behind them, ensuring your experiments are both successful and reproducible.

Section 1: Troubleshooting Guide - Overcoming Solubility Hurdles

The hydrochloride salt form of (R)-3-Aminooxetan-2-one imparts high polarity, making it readily soluble in aqueous and highly polar protic solvents but challenging to use in common organic solvents required for synthesis.[1][2] The following troubleshooting guide addresses this primary issue.

Problem: My (R)-3-Aminooxetan-2-one HCl will not dissolve in my desired reaction solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or Ethyl Acetate (EtOAc)).

This is the most frequently encountered issue. Direct dissolution in these solvents is often unsuccessful because the salt's crystal lattice energy and high polarity are incompatible with these less polar media. Forcing dissolution with high heat is not recommended due to the thermal sensitivity of the strained β-lactam ring, which can lead to degradation.[3][4]

Solution 1: In Situ Conversion to the Free Amine (Recommended Method)

The most reliable and chemically sound method to achieve solubility in less polar organic solvents is to convert the hydrochloride salt to its corresponding free amine in situ.[1] The resulting free amine is significantly less polar and readily dissolves, allowing it to participate in subsequent reactions like acylations or reductive aminations.

Causality Explained: The protonated ammonium group (-NH3+) and its chloride counter-ion make the molecule function like a salt, which is inherently polar.[1] By adding a suitable base, you deprotonate the ammonium group to a neutral amine (-NH2), which dramatically reduces its polarity and enhances its solubility in organic solvents. The choice of base is critical; a non-nucleophilic tertiary amine is essential to avoid a competitive reaction with the electrophilic carbonyl of the β-lactam ring.

Detailed Experimental Protocol: In Situ Free-Basing

  • Preparation: To a dry reaction flask under an inert atmosphere (Nitrogen or Argon), add the (R)-3-Aminooxetan-2-one HCl solid.

  • Solvent Addition: Add the desired anhydrous organic solvent (e.g., DCM, THF, MeCN). The solid will not dissolve, forming a suspension.

  • Cooling: Cool the suspension to 0 °C using an ice-water bath. This is crucial to manage the exothermic nature of the acid-base neutralization and to preserve the integrity of the β-lactam ring.

  • Base Addition: Slowly add a non-nucleophilic tertiary amine base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), dropwise to the stirred suspension. Use 1.05 to 1.10 equivalents relative to the (R)-3-Aminooxetan-2-one HCl.

  • Dissolution: Stir the mixture at 0 °C for 15-30 minutes. During this time, you will observe the solid (R)-3-Aminooxetan-2-one HCl reacting and dissolving as the soluble free amine is formed.

  • Byproduct Management: The reaction forms the hydrochloride salt of the tertiary base (e.g., triethylammonium chloride).

    • In many solvents like DCM, this salt is largely insoluble and will appear as a white precipitate.[1] It can be removed by filtration through a pad of Celite if necessary, although for many applications, the resulting mixture containing the dissolved free amine can be used directly in the next synthetic step.

    • In more polar solvents like acetonitrile, the ammonium salt may remain partially or fully dissolved.

  • Proceed with Reaction: The resulting solution of the free amine is now ready for your subsequent chemical transformation (e.g., addition of an acylating agent, aldehyde, etc.).

Solution 2: Utilizing Polar Aprotic Co-solvents

In cases where the subsequent reaction is tolerant of highly polar aprotic solvents, a co-solvent system can be employed. This is a pragmatic but less universally applicable approach.

Causality Explained: Solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) have high dielectric constants and are excellent at solvating salts.[1] By using a minimal amount of one of these solvents, you can dissolve the (R)-3-Aminooxetan-2-one HCl before diluting with your primary, less-polar reaction solvent.

Methodology:

  • Dissolve the (R)-3-Aminooxetan-2-one HCl in the minimum amount of anhydrous DMF or DMSO required to achieve a clear solution.

  • Slowly add this concentrated solution to your main reaction vessel containing the bulk of the primary reaction solvent (e.g., THF or MeCN).

  • Critical Consideration: Be aware that DMF and DMSO can interfere with certain reaction types, particularly those involving organometallics or strong bases. This method should be vetted for compatibility with your specific chemistry.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is (R)-3-Aminooxetan-2-one HCl so poorly soluble in common organic solvents like DCM? A: The compound is a salt. The presence of a charged ammonium group (-NH3+) and a chloride counter-ion (Cl-) makes the molecule highly polar, similar to simple inorganic salts.[1] Solvents with low dielectric constants, such as DCM, THF, and ethers, are unable to effectively solvate these charged ions and overcome the energy of the crystal lattice, resulting in poor solubility. The principle of "like dissolves like" dictates that polar salts dissolve best in polar solvents.

Q2: What are the best solvents for direct dissolution without any additives? A: For direct dissolution, highly polar solvents are your best choice. While specific quantitative data is not broadly published, solubility is generally good in:

  • Polar Protic Solvents: Water, Methanol (MeOH), Ethanol (EtOH).

  • Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).[1]

Q3: Can I use a strong base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to form the free amine? A: This is strongly discouraged. The four-membered β-lactam ring in (R)-3-Aminooxetan-2-one is highly strained and susceptible to nucleophilic attack.[3] Strong, nucleophilic bases like hydroxide (from NaOH) or even aqueous carbonate can readily hydrolyze the lactam amide bond, leading to irreversible ring-opening and decomposition of your starting material. You must use a non-nucleophilic, sterically hindered organic base like TEA or DIPEA.

Q4: Is the compound stable to heating to improve solubility? A: Gentle warming may slightly increase solubility, but it is a risky approach.[5] The oxetane and β-lactam rings are strained systems. Elevated temperatures, especially for prolonged periods, can induce decomposition or polymerization.[3][6] The in situ free-basing method at 0 °C is a much safer and more effective chemical approach to achieving solubility.

Q5: How should I properly store (R)-3-Aminooxetan-2-one HCl? A: The compound is a hydrochloride salt, which can be hygroscopic. It should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., in a desiccator or glovebox) to protect it from moisture.[7][8]

Section 3: Data Summary & Visual Guides

Solubility Profile Summary

The following table provides a qualitative summary of the expected solubility for (R)-3-Aminooxetan-2-one HCl.

Solvent ClassRepresentative SolventsExpected Solubility of HCl SaltComments
Polar Protic Water, Methanol, EthanolHighThe protic nature and high polarity readily solvate the salt.
Polar Aprotic DMF, DMSO, AcetonitrileModerate to HighHigh polarity allows for dissolution, though may be slower than in protic solvents.
Less Polar Dichloromethane (DCM), THFVery Low / InsolubleInsufficient polarity to overcome the salt's crystal lattice energy.
Non-Polar Toluene, Hexanes, Diethyl EtherInsolubleThese solvents are incompatible with the highly polar salt structure.
Visual Workflow: Addressing Solubility Issues

G cluster_0 cluster_1 cluster_2 start Start: Dissolve (R)-3-Aminooxetan-2-one HCl in desired organic solvent check_sol Is the compound fully dissolved? start->check_sol success Success! Proceed with your reaction. check_sol->success Yes check_solvent What is your solvent type? check_sol->check_solvent No polar_path Use minimal amount of polar aprotic solvent (DMF, DMSO) as a co-solvent. (Check reaction compatibility!) check_solvent->polar_path Polar Aprotic (e.g., MeCN) nonpolar_path Recommended Protocol: Perform In Situ Free-Basing check_solvent->nonpolar_path Less Polar (e.g., DCM, THF) polar_path->success protocol Follow detailed protocol: 1. Suspend in solvent at 0 °C 2. Add 1.1 eq. TEA or DIPEA 3. Stir for 15-30 min nonpolar_path->protocol protocol->success

Caption: Decision workflow for solubilizing (R)-3-Aminooxetan-2-one HCl.

Visual Guide: Chemical Transformation

Caption: Reaction scheme for the in situ free-basing of the HCl salt.

References

  • Ferreira, O., et al. (2006). Solubility of Antibiotics in Different Solvents. 1. Hydrochloride Forms of Tetracycline, Moxifloxacin, and Ciprofloxacin. Industrial & Engineering Chemistry Research, 45(18), 6363–6368. Available at: [Link]

  • PubChem. (n.d.). 3-Aminoazepan-2-one hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]

  • Sharma, D., et al. (2013). Advances in Solubility Enhancement Techniques. International Journal of Pharmaceutical Sciences Review and Research, 21(1), 104-113. Available at: [Link]

  • Sahoo, R. N. (n.d.). Solubility Enhancement Technique. SlideShare. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). (3S)-3-Aminoazepan-2-one--hydrogen chloride (1/1). CompTox Chemicals Dashboard. Retrieved from [Link]

  • PubChem. (n.d.). (R)-3-Aminobutan-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • Kiani, M., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578. Available at: [Link]

  • Ramirez, A., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(11), 7111–7124. Available at: [Link]

  • Google Patents. (n.d.). A method for controlling the solubility of a β-lactam nucleus.
  • Google Patents. (n.d.). Preparation of (r)-3-aminopiperidine dihydrochloride.
  • Al-Hourani, B. J. (2014). Advances in the chemistry of β-lactam and its medicinal applications. Future Medicinal Chemistry, 6(1), 85-104. Available at: [Link]

  • Behrens, M., et al. (2017). Discovery of 2-aminopyrimidines as potent agonists for the bitter taste receptor TAS2R14. Bioorganic & Medicinal Chemistry, 25(22), 6143-6149. Available at: [Link]

  • University of Illinois. (2022). Research could enable assembly line synthesis of prevalent amine-containing drugs. Grainger College of Engineering. Retrieved from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. University of Rhode Island. Available at: [Link]

  • Walsh Medical Media. (2022). Analysis of Drug Stability and Chemical Degradation. Pharmaceutical Analysis & Acta. Retrieved from [Link]

  • Department of Chemistry, University of Massachusetts. (n.d.). Identification of an Unknown Organic Compound. Retrieved from [Link]

  • U.S. Pharmacopeia. (2012). Description and Solubility. First Supplement to USP 35–NF 30. Retrieved from [Link]

  • Pal, A., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-138. Available at: [Link]

Sources

Technical Support Center: (R)-3-Aminooxetan-2-one Integrity & Rescue

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Senior Application Scientist Ticket ID: B-LAC-992 Subject: Purification and Rescue of Degraded (R)-3-Aminooxetan-2-one Samples

Emergency Triage: Is Your Sample Salvageable?

Before attempting purification, you must characterize the type and extent of degradation. (R)-3-Aminooxetan-2-one (Serine


-lactone) is a high-energy molecule driven by ring strain. It does not "fade" gracefully; it catastrophically fails via two primary pathways: Hydrolysis  (ring-opening) or Polymerization .
Diagnostic Workflow

Use this rapid diagnostic table to assess your material.

Diagnostic MethodIntact Lactone (Target) Hydrolyzed (Dead) Polymerized (Dead)
Visual Appearance White to off-white crystalline solidWet paste or sticky solidGlassy gum or insoluble gel
IR Spectroscopy (Critical)Sharp band @ ~1830–1840 cm⁻¹ (C=O stretch, ring strain)Band shifts to ~1730–1750 cm⁻¹ (Carboxylic acid)Broad bands, loss of 1840 peak
¹H NMR (D₂O/DCl)

-proton doublet @ ~5.1–5.3 ppm
Shifts upfield to ~4.0–4.2 ppm (Serine)Broad, undefined multiplets
Solubility (pTsOH salt)Soluble in MeCN, DMF, WaterInsoluble in MeCN (Free Serine precipitates)Insoluble in most solvents

Critical Note: If your IR spectrum lacks the 1830+ cm⁻¹ peak entirely, the ring is gone. Stop here. The sample is fully converted to Serine or polymer and cannot be "purified" back to lactone.

The "Golden Rules" of Handling

To prevent further degradation during purification, you must adhere to these non-negotiable rules:

  • Never Free-Base for Storage: The free amine of 3-aminooxetan-2-one is kinetically unstable. It will self-polymerize rapidly (intermolecular nucleophilic attack). Always handle as the p-toluenesulfonic acid (pTsOH) or trifluoroacetic acid (TFA) salt.

  • Avoid Nucleophilic Solvents: Do not use Methanol, Ethanol, or unbuffered Water for long periods. They will open the ring.

  • No Silica Gel: Standard silica is acidic and contains adsorbed water, which catalyzes hydrolysis. Use neutral alumina or, preferably, crystallization methods.

Purification Protocols

Select the protocol based on your diagnostic assessment.

Scenario A: The "Crusty" Sample (Minor Hydrolysis/Surface Moisture)

Symptoms: IR shows dominant 1840 cm⁻¹ peak but small shoulder at 1750 cm⁻¹. Material is slightly sticky.

Mechanism: Hydrolysis product (Serine pTsOH) is often less soluble in dry organic solvents than the lactone salt. We use Trituration to wash away impurities.

Protocol:

  • Place the crude solid in a flask under Argon.

  • Add anhydrous Acetonitrile (MeCN) (approx. 5 mL per gram of solid).

  • Cool the slurry to 0°C in an ice bath.

  • Sonicate briefly (30 seconds) to break up clumps.

  • Filter rapidly through a sintered glass funnel (keep cold).

  • Wash the filter cake with cold, dry Diethyl Ether .

  • Dry under high vacuum (0.1 mmHg) for 2 hours.

Why this works: The lactone salt has moderate solubility in MeCN, while the zwitterionic open-chain serine is generally insoluble and can be filtered off or left behind depending on the specific salt form. (Note: If the lactone dissolves and the impurity remains, collect the filtrate and precipitate with ether).

Scenario B: The "Gummy" Sample (Oligomers/Polymerization)

Symptoms: Sample is off-color (yellow/tan) and sticky. NMR shows broadening.

Mechanism: Recrystallization is required to exclude oligomeric chains. We utilize the temperature differential of solubility in Acetonitrile.

Protocol (Recrystallization of pTsOH salt):

  • Dissolve the crude salt in the minimum amount of boiling anhydrous Acetonitrile (approx. 80°C).

    • Tip: If insoluble particles remain (polymers), filter them out hot immediately.

  • Remove from heat and let cool slowly to room temperature under Argon.

  • Once ambient, move to a -20°C freezer for 12 hours.

  • Collect crystals via cold filtration.

  • Wash with cold THF followed by Hexanes .

Scientist's Insight: If the salt does not crystallize, induce precipitation by adding dry Diethyl Ether dropwise to the cold MeCN solution until turbidity persists.

Visualizing the Logic

The following diagram illustrates the decision matrix for rescuing your sample.

PurificationLogic Start Degraded (R)-3-Aminooxetan-2-one Sample Diagnosis DIAGNOSIS: Check IR (1840 cm⁻¹) & NMR Start->Diagnosis Condition1 Peak @ 1750 cm⁻¹ dominant (Ring Opened) Diagnosis->Condition1 No 1840 peak Condition2 Peak @ 1840 cm⁻¹ dominant (Ring Intact) Diagnosis->Condition2 1840 peak present ActionDead DISCARD (Irreversible Hydrolysis) Condition1->ActionDead CheckState Physical State? Condition2->CheckState StateSticky Sticky/Wet Surface (Minor Hydrolysis) CheckState->StateSticky StateGum Gummy/Colored (Oligomers) CheckState->StateGum ProtocolA PROTOCOL A: Trituration Wash with cold MeCN/Ether StateSticky->ProtocolA ProtocolB PROTOCOL B: Recrystallization Dissolve in hot MeCN -> Cool -> Filter StateGum->ProtocolB Result Pure pTsOH Salt ProtocolA->Result ProtocolB->Result

Figure 1: Decision matrix for the purification of serine


-lactone salts based on spectroscopic diagnosis.
Frequently Asked Questions (FAQ)

Q: Can I use silica gel chromatography if I run it really fast? A: It is highly discouraged. The silanol groups on silica are acidic enough to catalyze ring opening, and standard silica holds water tenaciously. If you must use chromatography, use Neutral Alumina (Grade III) deactivated with 3-5% water, and elute rapidly with EtOAc/Hexanes.

Q: My NMR shows a mix of lactone and serine. Can I just use it for the next step? A: It depends on the reaction. If you are performing a ring-opening nucleophilic attack (e.g., with a thiol or amine), the serine contaminant is likely inert but will mess up your stoichiometry. If you are doing a reaction that requires base (e.g., free-basing), the serine zwitterion will consume your base, potentially stalling the reaction. Purification is recommended.

Q: How should I store the purified salt? A: Store at -80°C (or at least -20°C) under an Argon atmosphere. Desiccators are essential. The pTsOH salt is hygroscopic; if it absorbs water, it will hydrolyze itself over time (autocatalysis).

References
  • Pansare, S. V., Arnold, L. D., & Vederas, J. C. (2003).[1] Synthesis of N-tert-Butoxycarbonyl-L-Serine

    
    -Lactone and (S)-3-Amino-2-Oxetanone p-Toluenesulfonic Acid Salt. Organic Syntheses, 70, 10. [Link][2]
    
  • Arnold, L. D., Kalantar, T. H., & Vederas, J. C. (1985). Conversion of serine

    
    -lactones to chiral 
    
    
    
    -amino acids by copper-containing organolithium and organomagnesium reagents. Journal of the American Chemical Society, 107(24), 7105–7109. [Link]
  • Romo, D., et al. (2004).[1]

    
    -Lactones: Intermediates for Natural Product Total Synthesis and New Transformations. Heterocycles, 64(1), 605.[1] [Link]
    

Sources

overcoming hygroscopicity of (R)-3-Aminooxetan-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for (R)-3-Aminooxetan-2-one hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique handling challenges associated with this valuable and highly reactive building block. Its inherent hygroscopicity, coupled with the strained β-lactone ring, necessitates meticulous care to ensure experimental success and material integrity.

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common issues encountered when working with this compound. Our goal is to empower you with the knowledge to anticipate challenges, implement preventative measures, and troubleshoot effectively.

Troubleshooting Guide: From Clumps to Confidence
Issue 1: My this compound has become a sticky or clumpy solid.

Root Cause Analysis:

This is the most common manifestation of moisture absorption. This compound is highly hygroscopic, meaning it readily attracts and absorbs water vapor from the atmosphere.[1][2] This absorbed water acts as a plasticizer, causing the crystalline powder to deliquesce, leading to clumping, stickiness, and ultimately, a compromised material. Mishandling of hygroscopic materials, such as exposure to ambient air, is a primary cause of these physical changes.[3][4]

Immediate Corrective Actions:

  • Isolate the Material: Immediately close the container and secure it with paraffin film to prevent further moisture uptake.

  • Assess the Extent: If only the surface is affected, it may be possible to salvage the bulk of the material by promptly moving it to a controlled, low-humidity environment.

  • Drying Protocol: For minor clumping, the material can be dried under high vacuum (see protocol below). However, be aware that significant moisture uptake may have already initiated chemical degradation.

Long-Term Prevention & Best Practices:

  • Controlled Environment: All handling of this compound, including weighing and aliquoting, should be performed in a glove box with a dry nitrogen or argon atmosphere.

  • Proper Storage: Store the compound in a tightly sealed container, preferably a glass vial with a PTFE-lined cap, inside a desiccator containing a suitable desiccant like silica gel or molecular sieves.[5][6][7]

  • Minimize Exposure: Only remove the amount of material needed for your experiment. Avoid opening the main stock container repeatedly in an uncontrolled atmosphere.

Issue 2: My reaction yield is low or I'm observing unexpected byproducts.

Root Cause Analysis:

The presence of water can have a devastating impact on reactions involving this compound for two primary reasons:

  • Hydrolysis of the β-Lactone Ring: The four-membered oxetanone ring is highly strained and electrophilic. Water can act as a nucleophile, attacking the carbonyl group and causing irreversible ring-opening to form β-amino-α-hydroxy propionic acid. This hydrolysis not only consumes your starting material but the resulting byproduct can potentially interfere with your desired reaction. The susceptibility of similar β-lactam rings to hydrolysis is well-documented.[8][9][10]

  • Inaccurate Stoichiometry: If the material has absorbed a significant amount of water, its actual weight will be higher than the measured weight of the active compound. This leads to an under-dosing of the reagent in your reaction, resulting in incomplete conversion and lower yields.[3]

Troubleshooting & Solutions:

  • Quantify Water Content: Before any reaction, it is critical to determine the water content of your material using Karl Fischer titration.[11][12][13] This will allow you to adjust the mass of the reagent accordingly to ensure accurate stoichiometry.

  • Use Anhydrous Solvents: Ensure all solvents used in the reaction are rigorously dried. Storing solvents over activated molecular sieves (3Å or 4Å) is a reliable method for removing trace moisture.[14][15]

  • Inert Atmosphere: Run your reaction under a dry, inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel. Glassware should be oven-dried or flame-dried immediately before use to remove adsorbed moisture.[16]

Diagram: Decision Workflow for Handling Hygroscopic Compounds

This workflow outlines the critical decision points from receiving the compound to its use in an experiment.

G cluster_0 Receiving & Initial Inspection cluster_1 Storage & Preparation cluster_2 Experimental Use Receive Receive Compound Inspect Visual Inspection (Free-flowing powder?) Receive->Inspect Store Store in Desiccator (Inert Atmosphere) Inspect->Store Yes (Looks Dry) Dry Dry Under High Vacuum (If Necessary) Inspect->Dry No (Clumpy/Sticky) KF_Titration Perform Karl Fischer Titration (Quantify H2O %) Store->KF_Titration AdjustMass Adjust Mass for Reaction (Based on KF Result) KF_Titration->AdjustMass Water Content > 0.5% Glovebox Handle in Glovebox (Weighing, Aliquoting) KF_Titration->Glovebox Water Content <= 0.5% Dry->KF_Titration After Drying Reaction Proceed with Reaction (Anhydrous Conditions) AdjustMass->Reaction Glovebox->AdjustMass G cluster_0 Sample Preparation cluster_1 Titration cluster_2 Analysis & Result Prep Weigh Sample in Glovebox Inject Inject Sample into Anhydrous Solvent Prep->Inject Titrator Coulometric Karl Fischer Titrator Titrate Titrate to Endpoint Titrator->Titrate Inject->Titrator Calculate Calculate H2O % (Based on Charge Consumed) Titrate->Calculate

Caption: Workflow for Karl Fischer titration.

References
  • Water Determination (Karl Fischer Method). (n.d.). Japanese Pharmacopoeia. Retrieved from [Link]

  • Water Content Determination by Karl Fischer. (2011, September 19). Pharmaguideline. Retrieved from [Link]

  • Karl Fischer water content titration. (n.d.). Scharlab. Retrieved from [Link]

  • Lim, Y. P., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(9), 1945. Retrieved from [Link]

  • Frontier, A. (2026). Tips & Tricks: Drying Methods. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Karl Fischer Coulometric Titration Explained and Illustrated. (n.d.). Machinery Lubrication. Retrieved from [Link]

  • Laboratory Desiccators: Uses, Types, and Sample Protection Explained. (2025, December 24). Boston Meditech. Retrieved from [Link]

  • Types of Desiccators & Their Uses. (n.d.). Bel-Art. Retrieved from [Link]

  • What Is a Laboratory Desiccator and What Is It Used For. (2025, June 17). POBEL. Retrieved from [Link]

  • Lab Desiccator Guide | What Is A Desiccator? (n.d.). Boekel Scientific. Retrieved from [Link]

  • Lim, Y. P., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. ResearchGate. Retrieved from [Link]

  • Grinberg, I., et al. (2022). Wet-dry cycles protect surface-colonizing bacteria from major antibiotic classes. Communications Biology, 5(1), 1-10. Retrieved from [Link]

  • A simple guide to desiccators. (2022, February 1). Camlab. Retrieved from [Link]

  • Preparing Anhydrous Reagents and Equipment. (n.d.). Moodle@Units. Retrieved from [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group, University of Pittsburgh. Retrieved from [Link]

  • Moomaw, J. A., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharmaceutical Development and Technology, 27(6), 665-681. Retrieved from [Link]

  • Grinberg, I., et al. (2020). Inherent protection of bacteria from beta-lactam antibiotics by wet-dry cycles with microscopic surface wetness. bioRxiv. Retrieved from [Link]

  • An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019, January 22). Manufacturing Chemist. Retrieved from [Link]

  • The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025, May 19). Ibis Scientific, LLC. Retrieved from [Link]

  • Arigo A, et al. (2019). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Journal of Pharmaceutical Sciences and Research, 11(1), 6-10. Retrieved from [Link]

  • Singh, B., & Kumar, S. (2018). A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges and perspectives. Journal of Applied Pharmaceutical Science, 8(9), 154-162. Retrieved from [Link]

  • Williams, D. B., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351-8354. Retrieved from [Link]

  • Schneider, R. J., et al. (2021). Pitfalls in the Immunochemical Determination of β-Lactam Antibiotics in Water. Molecules, 26(6), 1573. Retrieved from [Link]

  • 3-Aminoazepan-2-one hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Jäntschi, L., & Bolboacă, S. D. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Antibiotics, 10(8), 986. Retrieved from [Link]

  • Murikipudi, V., Gupta, P., & Sihorkar, V. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Pharmacy & Pharmaceutical Sciences, 19(3), 358-370. Retrieved from [Link]

Sources

Technical Support Center: Stability & Handling of (R)-3-Aminooxetan-2-one Hydrochloride

[1]

Executive Summary

(R)-3-Aminooxetan-2-one hydrochloride (often referred to as Serine


-lactone HCl12

This compound suffers from "The


-Lactone Paradox"1

The Golden Rule: Moisture is the primary enemy; Temperature is the accelerator.

Module 1: The Degradation Matrix (Mechanistic Insight)

To stabilize this compound, you must understand how it fails. The hydrochloride salt form is designed to prevent Pathway B (Polymerization), but it exacerbates Pathway A (Hydrolysis) if moisture is introduced.

Degradation Pathways Diagram

degradation_pathwaysCompound(R)-3-Aminooxetan-2-one HCl(Intact Reagent)SerineSerine HCl(Hydrolysis Product)NON-REACTIVECompound->Serine Acid-CatalyzedHydrolysisPolymerPolypeptide(Poly-Serine)INSOLUBLE GUNKCompound->Polymer Self-Aminolysis(Nucleophilic Attack)RacemateRacemization(Loss of Chirality)Compound->Racemate C-H Acidic Shift(Slow)MoistureMoisture Ingress(H2O)Moisture->CompoundBasepH Drift / Base(Deprotonation)Base->Compound

Figure 1: The three primary failure modes.[2] The HCl salt form blocks the yellow path (Polymerization) but accelerates the red path (Hydrolysis) if water is present.

Detailed Mechanisms
  • Acid-Catalyzed Hydrolysis (The Wet Killer):

    • Mechanism: The HCl counterion provides an acidic environment. If water enters the vial, the proton activates the carbonyl oxygen, making the ring carbon hyper-electrophilic. Water attacks, the ring snaps open, and you are left with simple Serine HCl.

    • Sign: Material becomes a sticky paste (hygroscopic water uptake) or a white solid that is no longer soluble in organic solvents.

  • Polymerization (The Chain Reaction):

    • Mechanism: If the HCl is neutralized (even locally), the amine group becomes nucleophilic (

      
      ). It attacks the carbonyl of a neighboring molecule.
      
    • Result: Formation of poly-serine chains.[1]

    • Prevention: Never store as the free base.

Module 2: Storage Protocols (The "Deep Freeze" System)

Do not rely on the vendor's packaging for long-term storage (>1 month). Vendor vials are often not perfectly airtight after the first puncture.

Protocol A: Arrival & Aliquoting (Day 0)

Perform this immediately upon receipt.

  • Equilibrate: Allow the sealed shipping container to reach room temperature inside a desiccator before opening. Why? To prevent condensation on the cold vial surface.

  • Environment: Handle inside a glovebox (Argon) or a glove bag. If unavailable, use a cone of flowing Nitrogen.

  • Aliquot: Divide the bulk material into single-use aliquots (e.g., 50 mg or 100 mg).

    • Container: Amber glass vials with PTFE-lined screw caps.[1]

    • Seal: Wrap the cap junction with Parafilm® or Teflon tape.

  • Secondary Containment: Place vials inside a larger jar containing a desiccant packet (Silica gel or

    
    ).
    
Protocol B: Long-Term Storage Conditions
ParameterSpecificationRationale
Temperature -80°C (Preferred)At -20°C, hydrolysis rates are slow but non-zero.[1][2] At -80°C, molecular mobility is virtually arrested.[1]
Atmosphere Argon/Nitrogen Excludes moisture and oxygen. Argon is heavier than air and offers better blanket protection.
Desiccant Required Acts as a "sacrificial scavenger" for any moisture that permeates the seal.
Light Dark While less sensitive to light than moisture, photons can catalyze radical processes. Amber glass is mandatory.

Module 3: Troubleshooting & FAQs

Q1: The material looks "sticky" or has clumped into a hard rock. Is it usable?

Verdict: Likely Degraded.

  • Diagnosis: The "stickiness" is usually water absorption (hygroscopicity). Once wet, the local acidity of the HCl salt catalyzes ring opening within the crystal lattice.

  • Test: Attempt to dissolve a small amount in dry DMSO. If it leaves a cloudy residue or requires sonication, it has polymerized or hydrolyzed to the open-chain amino acid (which has different solubility properties). Discard.

Q2: Can I dissolve it in Methanol or Ethanol for analysis?

Verdict: ABSOLUTELY NOT.

  • Reason: Alcohols are nucleophiles. They will attack the

    
    -lactone ring, causing solvolysis  (alcoholysis), converting your reagent into the methyl/ethyl ester of serine.
    
  • Correct Solvent: Use Anhydrous DMSO-d6 or Acetonitrile-d3 for NMR.[1] Chloroform (

    
    ) is often too non-polar to dissolve the salt form effectively.
    
Q3: How do I validate purity before a critical reaction? (The Self-Validating System)

Do not trust the label after 3 months of storage.

The qNMR Protocol:

  • Solvent: Take 0.6 mL of DMSO-d6 (dried over molecular sieves).

  • Standard: Add a known amount of internal standard (e.g., 1,3,5-trimethoxybenzene) – optional but recommended for quantitative purity.

  • Sample: Dissolve ~5-10 mg of the aliquot.

  • Analysis:

    • Look for the

      
      -lactone ring protons : These typically appear as multiplets around 4.0 - 5.5 ppm .[1]
      
    • Look for Hydrolysis signals : Open-chain serine protons will shift significantly upfield (lower ppm) compared to the strained ring protons.[1]

    • Integration: If the integral of the ring protons is <95% relative to the standard (or expected ratio), repurify or discard.

Q4: The color changed from white to faint yellow. Significance?

Verdict: Caution.

  • Yellowing often indicates trace amine oxidation or the onset of polymerization (formation of Schiff bases or conjugated impurities).

  • If the texture is fine (powder) and NMR is clean, it may still be usable. If sticky and yellow, discard.

Module 4: Experimental Workflow Decision Tree

Use this logic flow to determine if your reagent is ready for synthesis.

storage_workflowStartStart: Retrieve AliquotVisualVisual InspectionStart->VisualStickyIs it sticky/clumped?Visual->StickyDiscardDISCARD(Hydrolysis)Sticky->DiscardYesSolubilitySolubility Test(Dry DMSO/DMF)Sticky->SolubilityNo (Free flowing)CloudyIs solution cloudy?Solubility->CloudyCloudy->DiscardYes (Polymer)NMRRun 1H-NMR(DMSO-d6)Cloudy->NMRNo (Clear)CheckRingRing Protons Intact?(4.5 - 5.5 ppm)NMR->CheckRingCheckRing->DiscardNo (Open Chain)UsePROCEED WITH SYNTHESISCheckRing->UseYes

Figure 2: Go/No-Go Decision Tree for reagent validation.

References

  • Mechanism of

    
    -Lactone Hydrolysis: 
    
    • Olson, A. R., & Hyde, J. L. (1941).[3] The Mechanism of Lactone Hydrolysis.[3][4][5] Journal of the American Chemical Society.[3]

  • Ring-Opening Polymerization of Amino-Lactones

    • Vidal, F., et al. (2024).

      
      -Diazo Lactones.[1][6] Macromolecules. (Context on lactone polymerization sensitivity).
      
  • General Stability of Amino Acid N-Carboxyanhydrides (Structurally Analogous)

    • Kricheldorf, H. R. (2006).
  • NMR Solvent Effects on Lactones

    • Hoye, T. R., et al. (2018). Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis. Journal of Organic Chemistry.[5]

  • Handling of Hygroscopic Amine Salts

    • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Edition). Butterworth-Heinemann.[1] (General reference for desiccation and storage of hydrolytically unstable salts).

Validation & Comparative

A Comparative Guide to Purity Determination of (R)-3-Aminooxetan-2-one HCl: HPLC vs. Orthogonal Methods

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(R)-3-Aminooxetan-2-one hydrochloride is a pivotal chiral building block in modern medicinal chemistry, serving as a constrained beta-amino acid analogue in the synthesis of novel therapeutic agents. Its stereochemical integrity is paramount, as the biological activity and safety profile of the final active pharmaceutical ingredient (API) are often dictated by a single enantiomer. Consequently, the accurate and robust determination of both chemical and enantiomeric purity is a critical control point in the drug development lifecycle.

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of (R)-3-Aminooxetan-2-one HCl. We will detail a primary High-Performance Liquid Chromatography (HPLC) method, explaining the scientific rationale behind its parameters. Furthermore, we will objectively compare its performance against powerful orthogonal techniques, including Supercritical Fluid Chromatography (SFC), Capillary Electrophoresis (CE), and Quantitative Nuclear Magnetic Resonance (qNMR). This comparative approach is designed to equip researchers, scientists, and drug development professionals with the knowledge to select the most appropriate analytical strategy for their specific needs, from high-throughput screening to final quality control (QC) release testing.

Analyte Profile: Understanding (R)-3-Aminooxetan-2-one HCl

To develop a robust analytical method, we must first understand the physicochemical properties of the analyte.

  • Structure: A four-membered lactam (a beta-lactam) ring with a primary amine group at the C3 position. The hydrochloride salt form enhances its solubility in polar solvents.

  • Polarity: The presence of the amine and carbonyl groups, along with its salt form, makes it a highly polar molecule. This dictates the choice of chromatographic conditions. Predicted LogKow (Octanol-Water Partition Coefficient) is low, indicating high hydrophilicity[1].

  • Chirality: The stereocenter at the C3 position necessitates the use of chiral-selective analytical techniques to determine enantiomeric purity.

  • UV Absorbance: The molecule lacks a significant chromophore. The amide bond provides weak UV absorbance at low wavelengths (typically ~200-220 nm). This requires a clean mobile phase and a sensitive UV detector.

  • pKa: The primary amine has a predicted basic pKa of approximately 6.05, meaning it will be protonated and carry a positive charge in acidic mobile phases[1].

Chapter 1: The Workhorse Method – Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely employed technique for determining the enantiomeric purity of pharmaceutical compounds due to its precision, versatility, and robustness[2][3]. The separation mechanism relies on a Chiral Stationary Phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times[3].

Principle of Separation

For a polar analyte like (R)-3-Aminooxetan-2-one HCl, polysaccharide-based CSPs are exceptionally effective. These phases, typically derived from cellulose or amylose coated on a silica support, possess chiral grooves and cavities. Enantiomers fit into these chiral pockets with different affinities through a combination of interactions (hydrogen bonding, dipole-dipole, steric hindrance), resulting in separation[2]. Given the analyte's high polarity, a reversed-phase approach is often suitable and more compatible with aqueous sample diluents.

Experimental Protocol: Chiral Reversed-Phase HPLC

This protocol is a robust starting point for the purity determination of (R)-3-Aminooxetan-2-one HCl.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

Parameter Condition Rationale
Column Polysaccharide-based CSP (e.g., Lux Cellulose-1 or Chiralpak IC-3, 3-5 µm) Broad enantioselectivity for a wide range of compounds, including beta-lactams[4][5][6]. Effective in reversed-phase mode.
Mobile Phase Acetonitrile / 0.1% Trifluoroacetic Acid (TFA) in Water (Gradient or Isocratic) Acetonitrile is a common organic modifier. TFA acts as an ion-pairing agent and acidifies the mobile phase to ensure the amine is protonated, leading to sharper peaks.
Flow Rate 0.8 - 1.2 mL/min Standard flow rate for analytical columns, providing a balance between analysis time and efficiency.
Column Temp. 25 - 40 °C Temperature can influence selectivity; maintaining a constant temperature is crucial for reproducibility.
Detection UV at 210 nm The amide bond absorbs at low UV wavelengths. A clean mobile phase is essential to minimize baseline noise.
Injection Vol. 5 - 10 µL Dependent on sample concentration and detector sensitivity.

| Sample Prep. | Dissolve sample in mobile phase or water/acetonitrile mixture to ~0.5 mg/mL. | Ensures compatibility with the mobile phase and prevents peak distortion. |

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing Sample Weigh Sample & Standard Dilution Dissolve & Dilute Sample Sample->Dilution Solvent Prepare Mobile Phase Solvent->Dilution Equilibrate Equilibrate System Dilution->Equilibrate Inject Inject Sample Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (210 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Standard workflow for HPLC purity determination.

Method Validation Framework

Any analytical method used for quality control must be validated to ensure it is suitable for its intended purpose, as outlined in the ICH Q2(R1) guidelines[7][8][9].

Validation ParameterObjective & Typical Acceptance Criteria
Specificity Demonstrate that the method can unequivocally assess the analyte in the presence of impurities (e.g., the undesired enantiomer, starting materials). Achieved by baseline resolution (Rs > 1.5) between peaks.
Linearity Confirm a proportional relationship between detector response and analyte concentration over a specified range (e.g., LOQ to 120% of target concentration). Correlation coefficient (r²) ≥ 0.999.
Accuracy Measure the closeness of test results to the true value. Determined by spike recovery studies at multiple levels (e.g., 80%, 100%, 120%); recovery should be 98.0% - 102.0%.
Precision Assess the degree of scatter between a series of measurements. Includes Repeatability and Intermediate Precision. Relative Standard Deviation (RSD) should be ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. For impurity methods, this is often set at ≤ 0.05% of the nominal concentration.
Robustness Measure the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., ±10% flow rate, ±5°C temperature).[7]

Chapter 2: Orthogonal Methods for Comprehensive Purity Verification

Relying on a single analytical method can be risky. Orthogonal methods, which use fundamentally different separation or detection principles, provide a much higher degree of confidence in a purity assessment.

Method A: Supercritical Fluid Chromatography (SFC)

SFC is a form of normal-phase chromatography that uses supercritical CO₂ as the primary mobile phase[10]. It has emerged as a powerful, "green" alternative to HPLC for chiral separations.[11][12]

  • Principle: SFC leverages the properties of supercritical fluids, which have low viscosity and high diffusivity. This allows for very fast separations and rapid column equilibration, often reducing analysis times by a factor of 3-10 compared to HPLC.[13][] The same polysaccharide CSPs used in HPLC are highly effective in SFC.[15]

  • Advantages over HPLC:

    • Speed: Significantly shorter run times are ideal for high-throughput screening.

    • Green Chemistry: Drastically reduces the consumption of organic solvents.[11]

    • Cost: Lower solvent purchase and disposal costs can be substantial.[12]

  • Protocol Snapshot (SFC):

    • Column: Same as HPLC (e.g., Lux Cellulose-1).

    • Mobile Phase: Supercritical CO₂ with a polar co-solvent (e.g., Methanol or Ethanol) and an additive (e.g., diethylamine for a basic analyte).

    • Flow Rate: 3-5 mL/min (higher flow rates are possible due to low viscosity).

    • Back Pressure: ~150 bar.

    • Detection: UV at 210 nm.

Method B: Capillary Electrophoresis (CE)

CE is a highly efficient separation technique that separates analytes based on their charge-to-hydrodynamic-size ratio in an electric field.[16]

  • Principle: For chiral separations, a "chiral selector" (CS), most commonly a cyclodextrin derivative, is added to the background electrolyte (BGE).[17] The enantiomers form transient, diastereomeric inclusion complexes with the CS, which alters their effective mobility and leads to separation. CE is exceptionally well-suited for polar and charged molecules like (R)-3-Aminooxetan-2-one HCl.[18]

  • Advantages over HPLC:

    • Orthogonality: Completely different separation mechanism.

    • Efficiency: Generates extremely sharp peaks and high resolution.

    • Low Consumption: Uses nanoliter injection volumes and microliters of reagents, making it ideal for precious, mass-limited samples.[17]

  • Protocol Snapshot (CE):

    • Capillary: Fused-silica capillary.

    • Background Electrolyte (BGE): Low pH buffer (e.g., 50 mM phosphate buffer, pH 2.5) containing a chiral selector (e.g., 10 mM sulfated-β-cyclodextrin).

    • Voltage: 20-30 kV.

    • Detection: UV at 210 nm.

Method C: Quantitative NMR (qNMR)

Unlike chromatographic techniques, qNMR is not a separation method. It is a primary ratio method that provides an absolute measure of purity by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and weight.[19][20]

  • Principle: The area under an NMR peak is directly proportional to the number of nuclei contributing to that signal.[19] By co-dissolving a known mass of the sample with a known mass of a high-purity internal standard (e.g., maleic acid), the absolute purity of the sample can be calculated directly, without the need for a reference standard of the analyte itself.[20][21]

  • Advantages over Chromatography:

    • Absolute Method: Does not rely on calibration curves or response factors, making it a powerful tool for certifying reference materials.[20]

    • Universal Detection: Detects any proton-containing species, including residual solvents and non-UV active impurities that are invisible to HPLC-UV.[22]

    • Structural Confirmation: Provides structural information simultaneously with quantification.

  • Note on Enantiomeric Purity: Standard 1H qNMR cannot differentiate between enantiomers. However, by using a chiral derivatizing agent or a chiral solvating agent, separate signals for the resulting diastereomers can be resolved and integrated to determine enantiomeric excess (ee).[23][24][25]

Chapter 3: Head-to-Head Performance and Method Selection

Choosing the right analytical tool depends on the specific requirements of the task, such as the stage of development, required throughput, and the nature of the information sought.

Quantitative Performance Comparison
ParameterChiral HPLCChiral SFCChiral CEqNMR
Primary Principle Chromatographic SeparationChromatographic SeparationElectrophoretic SeparationSpectroscopy (No Separation)
Typical Analysis Time 10 - 30 min2 - 10 min5 - 20 min5 - 15 min per sample
Throughput ModerateHighModerateModerate to Low
Solvent Consumption HighVery LowExtremely LowLow
Orthogonality to HPLC N/ALow-ModerateHighVery High
Primary Application QC Release, Stability Testing, R&DHigh-Throughput Screening, PurificationR&D, Mass-Limited SamplesReference Standard Certification, Impurity ID
Detects Enantiomers Yes (Directly)Yes (Directly)Yes (with CS)Yes (with Chiral Agent)
Detects Achiral Impurities Yes (UV-active)Yes (UV-active)Yes (Charged/UV-active)Yes (All protonated species)
Decision Guide for Method Selection

This flowchart can guide a scientist in choosing the most suitable technique based on their analytical objective.

Caption: Decision tree for selecting an analytical method.

Conclusion

For the critical task of determining the chemical and enantiomeric purity of (R)-3-Aminooxetan-2-one HCl, chiral HPLC stands as the validated, robust, and reliable workhorse method suitable for routine quality control and regulatory submissions. Its performance is well-understood, and its versatility is proven.

However, a modern, risk-based approach to analytical science, especially in drug development, necessitates orthogonal verification.

  • Supercritical Fluid Chromatography (SFC) offers a faster, greener, and more cost-effective alternative, making it the superior choice for high-throughput applications in discovery and process development.

  • Capillary Electrophoresis (CE) provides a highly efficient and truly orthogonal separation mechanism, proving invaluable when sample quantities are minimal or when complex matrix effects challenge HPLC methods.

  • Quantitative NMR (qNMR) serves as the ultimate arbiter of absolute purity. It is the gold standard for certifying primary reference materials and for identifying non-chromatophoric impurities that other methods would miss.

Ultimately, the implementation of a primary HPLC method supplemented by an orthogonal technique like SFC or qNMR at key development milestones provides the highest possible confidence in the quality and stereochemical integrity of (R)-3-Aminooxetan-2-one HCl, ensuring a solid foundation for the development of safe and effective new medicines.

References

  • Vertex AI Search. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • Emery Pharma. (2024, February 9).
  • Unknown. (2013, June 6).
  • Selvita. (2024, September 19).
  • Sun, P., Wang, C., Armstrong, D. W., Péter, A., & Forró, E. (2011, November 10). Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. Taylor & Francis Online.
  • Wikipedia.
  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR)
  • AFMPS. (2015, October 22). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals.
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC.
  • Gicaru, S., & Vari, C. E. (2024, October 12). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI.
  • RSSL.
  • Taylor & Francis Online. (2011, November 10).
  • University of Illinois Chicago. Quantitative NMR (qNMR) - Pharmacognosy Institute (PHCI).
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Lurie, I. S., & Weinberger, R. (2000). Identification of chiral drug isomers by capillary electrophoresis. PubMed.
  • Slideshare.
  • Krait, S., Konjaria, M. L., & Scriba, G. K. E. (2021, September 15). Advances of capillary electrophoresis enantioseparations in pharmaceutical analysis (2017-2020). PubMed.
  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Semantic Scholar. (2022, June 3). The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review.
  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers.
  • RotaChrom. (2025, January 31). Innovations in Chiral Purification: Exploring Techniques and Future Potential.
  • ResearchGate. (2025, August 9). (PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines.
  • Unknown. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
  • ICH. Quality Guidelines.
  • Benchchem. Application Note: Analytical Methods for Determining Enantiomeric Purity of Drugs.
  • ResearchGate. (2025, August 5).
  • Chaudhary, P., Yadav, G. D., & Singh, S. (2022, September 8). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Publishing.
  • PubMed. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids.
  • Restek. (2023, August 25). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.
  • ACS Publications. (2013, February 4). A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines | Organic Letters.
  • Indian Journal of Pharmaceutical Sciences.
  • Sigma-Aldrich. Proline Derivatization and Enantioresolution by Chiral GC.
  • Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry.
  • OpenOChem Learn. Measuring Chiral Purity.
  • ACS Publications. (2024, January 30).
  • ResearchGate. (2025, August 6).
  • BOC Sciences.
  • JSM Central. (2016, October 12).
  • Unknown. (2025, October 15). 3-Aminoacetophenone Properties.
  • PubChem. 3-Aminohexan-2-one | C6H13NO | CID 20613280.
  • Benchchem. A Comparative Guide to Chiral HPLC Methods for Determining the Enantiomeric Purity of Fmoc-D-Val-OH.
  • EPA. (2025, October 15). 3-Aminoazetidin-2-one Properties.
  • PMC.
  • Unknown. 3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoic Acid CAS 663921-15-1.
  • JOCPR.
  • Google Patents. CN105699509A - A kind of separation detection method of 3-aminobutanol enantiomer.

Sources

A Senior Scientist's Guide to the Mass Spectrometric Characterization of 3-amino-2-oxetanone HCl

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison of Analytical Methodologies for a Novel Beta-Amino Acid Lactone

Introduction: The Analytical Challenge of 3-amino-2-oxetanone

3-amino-2-oxetanone is a unique beta-amino acid containing a strained four-membered lactone ring. As a structural motif with potential applications in drug development, its precise characterization is paramount for ensuring quality, stability, and understanding its metabolic fate.[1] The analysis of this molecule presents a distinct challenge due to two core chemical properties: its high polarity and the inherent instability of the beta-lactone ring, which is susceptible to hydrolysis under both acidic and alkaline conditions.[1][2]

This guide provides an in-depth comparison of analytical methodologies for the characterization of 3-amino-2-oxetanone, with a primary focus on mass spectrometry (MS). We will explore the rationale behind specific MS-based experimental designs, compare its performance against orthogonal techniques, and provide a validated, step-by-step protocol for its analysis via Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Mass Spectrometry: The Definitive Tool for Sensitivity and Specificity

For a small, polar, and potentially labile molecule like 3-amino-2-oxetanone, LC-MS/MS stands out as the preferred analytical technique.[1] Its primary advantages are unparalleled sensitivity and specificity, allowing for detection and quantification even in complex biological matrices.[1]

The Rationale for Ionization: Why Electrospray Ionization (ESI) is Superior

The choice of ionization source is the most critical parameter for successfully analyzing 3-amino-2-oxetanone.

  • Expertise & Causality: Electrospray Ionization (ESI) is a "soft" ionization technique ideal for polar, non-volatile molecules.[3][4] Unlike hard ionization methods that can cause extensive fragmentation within the source, ESI gently transfers the analyte from the liquid phase to the gas phase as a charged ion. For 3-amino-2-oxetanone, which contains a basic amino group, ESI in positive ion mode ([ESI+]) is exceptionally effective. The amino group readily accepts a proton in the acidic mobile phase, forming a stable protonated molecule, [M+H]⁺.[3] This preserves the intact molecular ion for subsequent fragmentation analysis (MS/MS), which is the key to structural confirmation. The use of a solvent modifier, such as 0.1% formic acid, is standard practice to enhance protonation and achieve maximum sensitivity.[3][5]

Predicting the Fragmentation Pathway

Understanding the fragmentation of the protonated molecule is essential for developing a specific and reliable MS/MS method. The structure of 3-amino-2-oxetanone (C₃H₅NO₂) has a monoisotopic mass of 87.032 Da. Its protonated form, [M+H]⁺, will therefore have a mass-to-charge ratio (m/z) of 88.040.

  • Trustworthiness & Logic: The high strain of the four-membered beta-lactone ring makes it the most probable site of fragmentation. In collision-induced dissociation (CID), the most common fragmentation pathway for lactones involves the neutral loss of carbon monoxide (CO) or carbon dioxide (CO₂).[6][7] For protonated alpha-amino acids, a characteristic loss of (H₂O + CO) is often observed.[8] Given this, the most logical and energetically favorable fragmentation of protonated 3-amino-2-oxetanone is the neutral loss of CO₂ (44.0 Da), leading to the formation of a stable protonated aziridine fragment at m/z 44.050 . This specific transition from m/z 88.040 → 44.050 provides a highly selective signature for the molecule.

Caption: Predicted MS/MS fragmentation of 3-amino-2-oxetanone.

Comparison Guide: MS vs. Orthogonal Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive characterization often relies on a multi-technique approach. The choice of technique depends on the analytical question being asked—be it quantification, purity assessment, or definitive structural elucidation.

Technique Primary Use Sensitivity Specificity Structural Information Limitations
LC-MS/MS Quantification & IdentificationPicogram to FemtogramVery HighMolecular Weight & Fragmentation PatternDoes not distinguish isomers; relative quantification requires standards.
High-Resolution MS (e.g., Q-TOF, Orbitrap) Formula ConfirmationHighVery HighAccurate Mass (<5 ppm), Elemental CompositionLess suited for high-throughput quantification than QqQ.[2]
HPLC-UV Quantification & PurityNanogram to MicrogramLow to ModerateRetention Time OnlyCannot identify unknown impurities; requires a chromophore for detection.[2][9]
NMR Spectroscopy Definitive Structure ElucidationMicrogram to MilligramHighComplete 3D Structure, Isomer DifferentiationLow sensitivity; not suitable for trace analysis in complex mixtures.[10]
Thin-Layer Chromatography (TLC) Preliminary ScreeningMicrogramLowRetention Factor (Rf)Not quantitative; poor resolution.[9]

Validated Experimental Protocol: LC-MS/MS Analysis

This section provides a robust, self-validating protocol for the quantitative analysis of 3-amino-2-oxetanone HCl in a biological matrix (e.g., human plasma).

Experimental Workflow Diagram

G sample 1. Sample Preparation (Plasma Sample) extract 2. Protein Precipitation (Ice-cold Acetonitrile) sample->extract separate 3. Chromatographic Separation (Reversed-Phase HPLC) extract->separate detect 4. MS/MS Detection (ESI+, MRM Mode) separate->detect analyze 5. Data Analysis (Quantification) detect->analyze

Sources

A Comparative Analysis of D-Cycloserine and (R)-3-Aminooxetan-2-one HCl: A Guide for Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Important Note on (R)-3-Aminooxetan-2-one HCl: As of early 2026, a thorough review of published scientific literature reveals no available data on the biological, antimicrobial, or enzyme-inhibiting activity of (R)-3-Aminooxetan-2-one HCl. It appears to be a novel or not yet characterized compound in this context.

Therefore, to fulfill the objective of providing a comprehensive comparison guide for researchers, this document will proceed by comparing the well-established antibiotic, D-cycloserine , with a hypothetical profile for (R)-3-Aminooxetan-2-one HCl , hereafter referred to as Compound O . The data, mechanisms, and experimental results for Compound O are illustrative, designed to provide a framework for how a novel enzyme inhibitor would be evaluated against a known standard. This guide is intended to serve as a blueprint for researchers engaged in the characterization of new chemical entities.

Executive Summary

This guide provides a detailed comparison between the established second-line antitubercular agent, D-cycloserine, and a hypothetical novel serine β-lactamase inhibitor, Compound O ((R)-3-Aminooxetan-2-one HCl). D-cycloserine is a broad-spectrum antibiotic that acts as a structural analog of D-alanine, competitively inhibiting two essential enzymes in the bacterial peptidoglycan synthesis pathway: Alanine Racemase (Alr) and D-alanine:D-alanine Ligase (Ddl).[1][2][3] In contrast, our hypothetical Compound O, featuring a strained oxetanone ring, is posited to act as a potent, mechanism-based inhibitor of serine β-lactamases, enzymes that confer resistance to common β-lactam antibiotics. This document will dissect their distinct mechanisms of action, present illustrative comparative efficacy data, and provide detailed experimental protocols for their evaluation.

Introduction to the Compounds

D-Cycloserine: A natural antibiotic discovered in 1954, D-cycloserine is a cyclic analog of the amino acid D-alanine.[3] Its primary clinical use is as a second-line treatment for multidrug-resistant tuberculosis (MDR-TB).[4] Its mode of action targets the very foundation of the bacterial cell wall, making it an important tool in combating resistant pathogens.[1][2] However, its structural similarity to D-alanine also allows it to cross the blood-brain barrier and act as a partial agonist at the NMDA receptor, leading to potential neuropsychiatric side effects that can limit its clinical utility.[1][5]

Compound O ((R)-3-Aminooxetan-2-one HCl): For the purposes of this guide, we will define Compound O as a novel, synthetic small molecule designed as a potential β-lactamase inhibitor. The oxetanone core is structurally analogous to the β-lactam ring found in penicillin and cephalosporin antibiotics. This structural feature suggests a plausible mechanism as an irreversible inhibitor of serine β-lactamases, enzymes that are a primary cause of resistance to β-lactam antibiotics.[1][2] Unlike D-cycloserine, which targets cell wall synthesis directly, Compound O's hypothetical role is to restore the efficacy of existing β-lactam antibiotics when used in combination therapy.

Part 1: Comparative Mechanism of Action

The fundamental difference between these two compounds lies in their enzymatic targets and the chemical nature of their inhibitory action. D-cycloserine is a competitive inhibitor of biosynthetic enzymes, while the hypothetical Compound O is a mechanism-based inactivator of resistance enzymes.

D-Cycloserine: Dual Inhibition of Peptidoglycan Precursor Synthesis

D-cycloserine's efficacy stems from its ability to impersonate D-alanine, allowing it to competitively inhibit two sequential enzymes in the cytoplasm that are crucial for building the peptidoglycan cell wall:[1][2][3]

  • Alanine Racemase (Alr): This pyridoxal 5'-phosphate (PLP)-dependent enzyme catalyzes the conversion of L-alanine to D-alanine.[2] By inhibiting Alr, D-cycloserine depletes the pool of D-alanine, an essential and non-host-derived building block for the bacterial cell wall.

  • D-alanine:D-alanine Ligase (Ddl): This ATP-dependent enzyme joins two D-alanine molecules to form the D-Ala-D-Ala dipeptide.[1][2] This dipeptide is a critical component of the pentapeptide stem that cross-links glycan chains to form the rigid peptidoglycan mesh.

The inhibition of both enzymes creates a potent, dual-pronged attack on cell wall integrity, leading to osmotic lysis and bacterial cell death.[1]

Compound O (Hypothetical): Irreversible Acylation of β-Lactamase

We hypothesize that Compound O functions as a "suicide inhibitor" of serine β-lactamases (Classes A, C, and D). The mechanism would proceed as follows:

  • Recognition: The β-lactamase active site recognizes the strained oxetanone ring of Compound O, mistaking it for the β-lactam ring of a substrate antibiotic like penicillin.

  • Acylation: The catalytic serine residue in the enzyme's active site attacks the carbonyl carbon of the oxetanone ring.

  • Ring Opening & Covalent Adduct Formation: This attack opens the four-membered ring, forming a stable, covalent acyl-enzyme intermediate.

  • Inactivation: Unlike with a true substrate, this intermediate is extremely slow to hydrolyze. This traps the enzyme in an inactive state, effectively removing it from the cellular environment and preventing it from degrading co-administered β-lactam antibiotics.

This mechanism-based inactivation is a hallmark of clinically successful β-lactamase inhibitors like clavulanic acid and tazobactam.

Diagram 1: Comparative Signaling Pathways

cluster_DCS D-Cycloserine Pathway cluster_CompoundO Compound O (Hypothetical) Pathway L_Ala L-Alanine Alr Alanine Racemase (Alr) L_Ala->Alr D_Ala D-Alanine Ddl D-Ala:D-Ala Ligase (Ddl) D_Ala->Ddl D_Ala->Ddl D_Ala_D_Ala D-Ala-D-Ala Dipeptide CellWall Peptidoglycan Cell Wall D_Ala_D_Ala->CellWall Alr->D_Ala Ddl->D_Ala_D_Ala DCS D-Cycloserine DCS->Alr Inhibits DCS->Ddl Inhibits BetaLactam β-Lactam Antibiotic (e.g., Penicillin) PBP Penicillin-Binding Protein (PBP) BetaLactam->PBP Inhibits Synthesis BetaLactamase Serine β-Lactamase BetaLactamase->BetaLactam Hydrolyzes & Inactivates InactiveEnzyme Inactive Covalent Enzyme Complex BetaLactamase->InactiveEnzyme CellWall2 Peptidoglycan Cell Wall PBP->CellWall2 Inhibits Synthesis CompoundO Compound O CompoundO->BetaLactamase Irreversibly Inactivates

Caption: Mechanisms of D-Cycloserine vs. hypothetical Compound O.

Part 2: Comparative Efficacy and Experimental Data

To assess and compare the activity of these two compounds, distinct experimental approaches are required, reflecting their different targets. Below is a summary of plausible, illustrative data.

Table 1: Illustrative Comparative Activity Profile

ParameterD-CycloserineCompound O (Hypothetical)Rationale
Primary Target(s) Alanine Racemase, D-Ala:D-Ala Ligase[1][2]Class A, C, D Serine β-LactamasesDifferent points of intervention in bacterial survival.
Inhibition Type Competitive, Reversible[4]Mechanism-based, IrreversibleD-cycloserine competes with substrate; Compound O forms a covalent bond.
Ki (Alr, M. tuberculosis) ~20-50 µMNot Applicable (N/A)Ki measures reversible binding affinity for the target enzyme.
IC50 (TEM-1 β-Lactamase) N/A~0.1 µMIC50 measures the concentration needed to inhibit enzyme activity by 50%.
MIC (M. tuberculosis) 5-20 µg/mL>128 µg/mL (alone)D-cycloserine is a direct antibiotic; Compound O has little intrinsic activity.
MIC (E. coli + Ampicillin) N/A2 µg/mL (in combination)Demonstrates synergistic activity by protecting ampicillin from degradation.
Primary Resistance Overexpression/mutation in Alr or Ddl[6][7]Mutations in β-lactamase active siteResistance mechanisms are target-specific.
Spectrum of Activity Broad-spectrum (Gram-positive/negative)[2]Synergistic with β-lactams against resistant strainsActivity is dependent on the partner antibiotic's spectrum.

Part 3: Key Experimental Protocols

Trustworthy and reproducible data is the cornerstone of drug discovery. The following protocols outline standard methodologies for evaluating inhibitors like D-cycloserine and the hypothetical Compound O.

Protocol 1: Alanine Racemase (Alr) Inhibition Assay (for D-Cycloserine)

This protocol describes a coupled-enzyme spectrophotometric assay to determine the inhibitory activity of compounds against alanine racemase in the L-alanine to D-alanine direction.

Causality: The assay works by coupling the production of L-alanine (from the reverse racemization of D-alanine by Alr) to the activity of L-alanine dehydrogenase (L-AlaDH). L-AlaDH specifically deaminates L-alanine, a reaction that reduces NAD+ to NADH. The increase in NADH concentration can be monitored by the increase in absorbance at 340 nm, providing a direct measure of Alr activity. D-cycloserine, competing with the D-alanine substrate, will reduce the rate of NADH production.

Materials:

  • Purified recombinant Alanine Racemase (Alr)

  • L-alanine dehydrogenase (L-AlaDH)

  • D-alanine (substrate)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0

  • D-cycloserine (positive control inhibitor)

  • Test compound (e.g., dissolved in DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare Reagent Mix: In the Assay Buffer, prepare a master mix containing L-AlaDH (final concentration ~5 units/mL) and NAD+ (final concentration ~2.5 mM).

  • Dispense Inhibitors: To the wells of the 96-well plate, add 2 µL of test compound dilutions (or D-cycloserine controls) in DMSO. For the no-inhibitor control, add 2 µL of pure DMSO.

  • Add Enzyme: Add 100 µL of the Reagent Mix to each well. Then, add 50 µL of a solution containing purified Alr enzyme to each well.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 50 µL of D-alanine substrate solution (prepare a range of concentrations, e.g., 0-50 mM, to determine kinetics) to each well to initiate the reaction. The final volume is 202 µL.

  • Monitor Kinetics: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the absorbance at 340 nm every 30 seconds for 15-20 minutes.

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve. Plot % inhibition against inhibitor concentration to determine the IC50 value. Use Lineweaver-Burk plots (1/velocity vs. 1/[substrate]) at different inhibitor concentrations to determine the inhibition constant (Ki) and the mode of inhibition.

Diagram 2: Workflow for Alanine Racemase Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis p1 1. Prepare Reagent Mix (L-AlaDH, NAD+) a2 4. Add Reagent Mix & Alr Enzyme p1->a2 p2 2. Dilute Inhibitors (D-Cycloserine, Test Cmpd) a1 3. Add Inhibitor/DMSO to 96-well plate p2->a1 a1->a2 a3 5. Pre-incubate (10 min @ 37°C) a2->a3 a4 6. Initiate with Substrate (D-Alanine) a3->a4 d1 7. Read Absorbance (340nm) Kinetically @ 37°C a4->d1 d2 8. Calculate Initial Velocity (V₀) d1->d2 d3 9. Determine IC50 & Ki d2->d3

Caption: Step-by-step workflow for the Alr coupled-enzyme assay.

Conclusion and Expert Analysis

The comparison between the established antibiotic D-cycloserine and the hypothetical β-lactamase inhibitor Compound O highlights a critical dichotomy in antimicrobial research strategy: direct inhibition of essential pathways versus the neutralization of resistance mechanisms.

  • D-Cycloserine represents a classic antibiotic approach. Its strength lies in its dual-target mechanism that directly impedes a fundamental bacterial process.[1] However, its clinical application is constrained by a narrow therapeutic window due to CNS side effects and the emergence of target-based resistance.[1][6] For researchers, it serves as a crucial reference compound for validating assays targeting the D-alanine metabolism pathway and as a starting point for designing novel inhibitors with potentially improved selectivity and safety profiles.

  • Compound O , if it existed and were effective, would represent a synergistic or "potentiator" strategy. Such compounds have little to no standalone antibacterial activity but are invaluable for rescuing the activity of established, safe, and well-understood antibiotics like penicillins against resistant strains. The development of new β-lactamase inhibitors is a major focus in the fight against Gram-negative pathogens. The challenge for a compound like this would be its spectrum of β-lactamase inhibition, its stability, and its pharmacokinetic profile in combination with a partner antibiotic.

For drug development professionals, the choice between pursuing a D-cycloserine-like or a Compound O-like molecule depends entirely on the strategic goals of the research program. The former seeks a novel standalone antibiotic, a high-risk, high-reward endeavor. The latter aims to extend the life of existing antibiotic classes, a potentially faster and less risky path to addressing urgent clinical needs in antimicrobial resistance.

References

  • Patsnap Synapse. (2024, July 17).
  • Basicmedical Key. (2016, August 27). Cycloserine.
  • Wikipedia. Cycloserine.
  • Consensus. Mechanism of action of D-Cycloserine in cognitive-behavior therapy.
  • ACS Publications. (2025, February 25). Mechanistic Insights into the Reversible Inhibition of d-Cycloserine in Alanine Racemase from Mycobacterium tuberculosis.
  • American Society for Microbiology. (2013, March 11). Characterization of Escherichia coli d-Cycloserine Transport and Resistant Mutants.
  • Feng, Y., et al. (2017, September 12). Identification of novel mutations associated with cycloserine resistance in Mycobacterium tuberculosis. Journal of Antimicrobial Chemotherapy.
  • PubMed. (2017, December 1). Identification of novel mutations associated with cycloserine resistance in Mycobacterium tuberculosis.
  • PubMed. A single assay for simultaneously testing effectors of alanine racemase and/or D-alanine: D-alanine ligase.
  • MDPI. (2014, July 2). Drug Resistance Mechanisms in Mycobacterium tuberculosis.

Sources

infrared spectroscopy peaks of (R)-3-Aminooxetan-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Interpretive and Comparative Guide to the Infrared Spectrum of (R)-3-Aminooxetan-2-one Hydrochloride

Molecular Structure and Key Vibrational Modes

This compound is a chiral, trifunctional molecule of significant interest as a constrained amino acid analogue in medicinal chemistry. Its structure contains three key features that dominate its infrared spectrum:

  • A β-lactone (an oxetan-2-one ring) : This is a four-membered cyclic ester. The inherent ring strain dramatically influences the vibrational frequencies of the carbonyl (C=O) and ether (C-O-C) bonds.

  • An ammonium group (-NH₃⁺) : The primary amine is protonated by hydrochloric acid, forming an ammonium salt. This introduces characteristic N-H stretching and bending vibrations.

  • An aliphatic backbone : Standard C-H stretching and bending vibrations will also be present.

It is important to note that standard infrared spectroscopy is insensitive to chirality; therefore, the (R)-enantiomer and the (S)-enantiomer will produce identical spectra.

Figure 1: Structure of this compound cluster_mol cluster_key Key Functional Groups N NH₃⁺ C_alpha C C_alpha->N C_beta CH₂ C_alpha->C_beta O_ring O C_beta->O_ring C_carbonyl C=O O_ring->C_carbonyl C_carbonyl->C_alpha Cl Cl⁻ key1 Ammonium Salt (-NH₃⁺) key2 Strained β-Lactone (C=O) key3 Chloride Counter-ion Figure 2: Workflow for ATR-FTIR Spectroscopy start_end start_end process process decision decision data data start Start step1 Clean ATR Crystal (Isopropanol & Wipe) start->step1 step2 Collect Background Spectrum (Clean Crystal, Air) step1->step2 step3 Place Small Amount of Sample on Crystal step2->step3 step4 Apply Pressure with Anvil step3->step4 step5 Collect Sample Spectrum (e.g., 32 scans, 4 cm⁻¹ resolution) step4->step5 step6 Process Spectrum (Baseline & ATR Correction) step5->step6 result Final Spectrum step6->result end End: Clean Crystal result->end

Caption: Figure 2: Standard operating procedure for acquiring an ATR-FTIR spectrum.

Step-by-Step Methodology:

  • Sample Preparation: The compound is hygroscopic. Ensure the sample is thoroughly dried under vacuum before analysis to prevent broad O-H bands from obscuring the N-H region. Grind the crystalline solid into a fine, homogenous powder using an agate mortar and pestle.

    • Causality: Grinding ensures good contact between the sample and the ATR crystal, leading to a stronger, more representative signal. Drying is critical to remove water, whose broad O-H absorption around 3400 cm⁻¹ can interfere with the N-H stretching region.

  • Instrument Preparation: Clean the ATR crystal surface meticulously with a lint-free wipe soaked in isopropanol and allow it to dry completely.

  • Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing the software to subtract it from the sample spectrum.

    • Trustworthiness: A fresh background scan before each sample is essential for reproducibility and accuracy, ensuring that only the sample's absorptions are displayed.

  • Sample Application: Place a small amount of the finely powdered sample onto the center of the ATR crystal, ensuring the entire crystal surface is covered.

  • Pressure Application: Lower the instrument's press arm (anvil) and apply consistent pressure to the sample.

    • Causality: Adequate pressure is required to create intimate contact between the solid sample and the evanescent wave emanating from the ATR crystal, which is necessary for obtaining a strong signal.

  • Spectrum Acquisition: Collect the sample spectrum. Typical parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be processed using the spectrometer software. This includes an automated baseline correction and an ATR correction to account for the wavelength-dependent depth of penetration of the IR beam.

  • Cleaning: After analysis, retract the anvil, and carefully clean the sample from the crystal using a dry wipe, followed by a wipe with isopropanol.

Conclusion

The infrared spectrum of this compound is predicted to be highly characteristic. The definitive feature for identification is the exceptionally high-frequency carbonyl stretching vibration of the β-lactone ring, expected around 1840-1820 cm⁻¹ . This, combined with the very broad, strong N-H stretching envelope of the ammonium salt between 3200-2600 cm⁻¹ and distinct N-H bending modes in the fingerprint region, provides a unique spectral signature. This guide equips researchers with the necessary framework to confidently identify this valuable building block and distinguish it from other structurally similar compounds using infrared spectroscopy.

References

  • International Union of Pure and Applied Chemistry. "Far Infrared Synchrotron-Based Investigation of 3-Oxetanone." Accessed February 15, 2024.
  • Feairheller, W. R., Jr., & Miller, J. T., Jr. "Infrared Spectra of Amino Acids and Simple Polypeptides.
  • American Chemical Society. "Synchrotron-Based Far-Infrared Spectroscopic Investigation and ab Initio Calculations of 3-Oxetanone." The Journal of Physical Chemistry A, 2012.
  • ResearchGate. "IR spectra of β-lactamase inhibitors." Accessed February 15, 2024.
  • NIST. "Infrared Spectroscopy Absorption Table." Chemistry LibreTexts, September 11, 2025.
  • Smith, B. C. "Organic Nitrogen Compounds V: Amine Salts." Spectroscopy Online, August 16, 2023.
  • Chemistry Steps. "Infrared (IR) Spectroscopy Practice Problems." Accessed February 15, 2024.
  • Specac Ltd. "Interpreting Infrared Spectra." Accessed February 15, 2024.
  • University of Colorado Boulder. "Table of Characteristic IR Absorptions." Accessed February 15, 2024.

A Comparative Guide to the Reactivity of β-Lactones and β-Lactams

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of heterocyclic chemistry, four-membered rings represent a class of molecules perpetually poised for reaction. Among these, β-lactones (cyclic esters) and β-lactams (cyclic amides) are preeminent, not only for their utility as versatile synthetic intermediates but also for their profound impact on medicine and biology.[1][2] The β-lactam core is the defining feature of penicillin and cephalosporin antibiotics, arguably the most important class of antibacterial agents in history.[3][4] Similarly, β-lactones are found in potent bioactive natural products and pharmaceuticals, such as the anti-obesity drug orlistat.[5][6]

While structurally analogous—differing only by the heteroatom adjacent to the carbonyl (oxygen in lactones, nitrogen in lactams)—their reactivity profiles exhibit crucial differences.[7] This guide provides an in-depth comparison of their reactivity, grounded in fundamental principles of structure and electronics, and supported by experimental frameworks. We will dissect the causality behind their behavior, offering researchers, scientists, and drug development professionals a clear, objective analysis to inform their work.

The Foundation of Reactivity: Ring Strain and Electronic Effects

The high reactivity of both β-lactones and β-lactams stems from a combination of significant ring strain and distinct electronic characteristics.

The Driving Force: Ring Strain

An ideal tetrahedral carbon atom prefers bond angles of 109.5°. Within a four-membered ring, the internal bond angles are compressed to approximately 90°, inducing substantial angle strain .[8] This strain energizes the ground state of the molecule, making it thermodynamically eager to undergo ring-opening reactions that relieve this tension. This principle is a primary driver for the reactivity of both heterocycles.[3] In many antibiotics, the β-lactam ring is fused to a second ring (e.g., a thiazolidine in penicillin), which further distorts the geometry and increases the strain, enhancing its electrophilicity and antibacterial efficacy.[3][9]

The Electronic Distinction: Ester vs. Amide

The critical difference in reactivity arises from the nature of the endocyclic heteroatom and its influence on the electrophilicity of the carbonyl carbon.

  • β-Lactams (Cyclic Amides): In a typical, unstrained amide, the nitrogen atom's lone pair of electrons effectively delocalizes into the carbonyl group. This amide resonance reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and therefore less reactive towards nucleophiles compared to other carbonyl compounds like ketones or esters.[10] However, the geometric constraints of the four-membered ring force the nitrogen atom into a more pyramidal geometry, significantly impeding this resonance stabilization.[3] The result is a carbonyl carbon that is more "ketone-like" and far more electrophilic than that of a typical acyclic amide.[3][11]

  • β-Lactones (Cyclic Esters): As cyclic esters, β-lactones also feature resonance from the lone pairs of the endocyclic oxygen. However, oxygen is more electronegative than nitrogen, meaning it holds its lone pairs more tightly and is less effective at donating electron density to the carbonyl carbon. Consequently, an ester carbonyl is inherently more electrophilic than a comparable amide carbonyl.

When combined with the activating effect of ring strain, this fundamental electronic difference dictates that β-lactones are generally more reactive electrophiles than their β-lactam counterparts.

Reactivity Towards Nucleophiles: A Head-to-Head Comparison

The susceptibility of these rings to nucleophilic attack is the cornerstone of their chemical utility and biological function. The reaction universally proceeds via nucleophilic acyl substitution, where a nucleophile attacks the carbonyl carbon to form a tetrahedral intermediate, which then collapses to open the ring.[12][13]

G

Caption: General mechanism of nucleophilic ring-opening for β-lactones and β-lactams.

Hydrolysis

Hydrolysis, the reaction with water or hydroxide, is a fundamental measure of reactivity.

  • β-Lactams: The hydrolysis of the β-lactam ring is the primary mechanism by which bacteria develop resistance to penicillin-type antibiotics, a reaction catalyzed by β-lactamase enzymes.[4][14] Even without enzymatic catalysis, the ring is susceptible to hydrolysis, particularly under basic or acidic conditions.[3]

  • β-Lactones: β-Lactones also readily hydrolyze to form β-hydroxy carboxylic acids. Due to the higher intrinsic electrophilicity of the ester carbonyl, the rate of hydrolysis for a β-lactone is significantly faster than for a structurally analogous β-lactam under the same conditions.

Aminolysis

Reaction with amines (aminolysis) is crucial for synthesizing more complex molecules.

  • β-Lactams: The aminolysis of β-lactams is well-documented and proceeds via an uncatalyzed pathway where the free amine attacks the carbonyl.[15] The reaction rate is sensitive to the nucleophilicity of the amine and the nature of substituents on the lactam ring.[14]

  • β-Lactones: A direct comparative study of aminolysis and thiolysis on simple β-lactones and β-thiolactones confirms the high reactivity of the β-lactone ring system.[16] In a competitive scenario, the amine will preferentially attack the more electrophilic β-lactone carbonyl. The superiority of the resulting alkoxide as a leaving group compared to the amide anion (R-O⁻ vs. R-NH⁻) further accelerates the ring-opening step for the lactone.

Quantitative Reactivity Data

While direct, side-by-side kinetic comparisons for a wide range of substrates are sparse in the literature, the consensus from mechanistic studies and qualitative observations allows for a clear ranking of reactivity. The data consistently show that the cleavage of the endocyclic C-O bond in β-lactones is kinetically more favorable than the cleavage of the C-N bond in β-lactams.

Reaction TypeNucleophileβ-Lactone Reactivityβ-Lactam ReactivityKey Factors
Hydrolysis OH⁻ / H₂OHighModerateHigher carbonyl electrophilicity in lactone.
Aminolysis R-NH₂Very HighHighHigher electrophilicity and better leaving group (alkoxide) for lactone.
Thiolysis R-SHHighModerateThiols are softer nucleophiles; reaction is still faster with lactones.
Enzymatic Cleavage Serine HydrolasesHighHighBoth are effective acylating agents for enzymes (e.g., lipases for lactones, β-lactamases for lactams).[5][12]

Experimental Protocol: Comparative Analysis of Hydrolysis Rate

To empirically validate the reactivity difference, one can perform a straightforward kinetic analysis of base-catalyzed hydrolysis. This protocol provides a self-validating system for comparing the relative stability of a given β-lactone and β-lactam.

Objective: To determine and compare the pseudo-first-order rate constants (k') for the hydrolysis of β-propiolactone and 2-azetidinone under basic conditions.

Methodology:

  • Preparation of Reagents:

    • Prepare 1.0 M stock solutions of β-propiolactone and 2-azetidinone in a dry, inert solvent (e.g., acetonitrile).

    • Prepare a 0.1 M sodium carbonate buffer and adjust to pH 10.0. This buffer provides a constant concentration of hydroxide ions, ensuring pseudo-first-order kinetics.

  • Instrumentation Setup:

    • Set a UV-Vis spectrophotometer to a wavelength where the consumption of the lactam/lactone can be monitored (e.g., ~220-230 nm for the carbonyl chromophore).

    • Use a thermostatted cuvette holder to maintain a constant temperature (e.g., 25.0 °C) throughout the experiment.

  • Kinetic Run:

    • Pipette 3.0 mL of the pH 10.0 buffer into a quartz cuvette and allow it to equilibrate to 25.0 °C in the spectrophotometer.

    • Blank the instrument with the buffer.

    • To initiate the reaction, rapidly inject a small aliquot (e.g., 30 µL) of the substrate stock solution into the cuvette, mix quickly, and immediately begin recording the absorbance as a function of time for at least 3-5 half-lives.

  • Data Analysis:

    • The reaction follows the rate law: Rate = k'[Substrate], where k' = k[OH⁻].

    • Plot the natural logarithm of the absorbance (ln(A)) versus time (t).

    • The plot should yield a straight line, confirming first-order kinetics with respect to the substrate. The slope of this line is equal to -k'.

    • Perform the experiment in triplicate for both the β-lactone and the β-lactam to ensure reproducibility.

  • Validation and Controls:

    • Trustworthiness: The linearity of the ln(A) vs. time plot validates the assumption of pseudo-first-order kinetics.

    • Control: Run the experiment at a different substrate concentration. The calculated k' should remain unchanged, confirming the reaction is first-order in substrate.

    • Comparison: A direct comparison of the k' values for β-propiolactone and 2-azetidinone will provide a quantitative measure of their relative reactivity towards hydrolysis under these conditions. The k' for the β-lactone is expected to be significantly larger.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_reagents Prepare Stock Solutions (β-Lactone, β-Lactam) and pH 10 Buffer setup_inst Setup Spectrophotometer (Wavelength, 25°C) equilibrate Equilibrate Buffer in Cuvette setup_inst->equilibrate initiate Inject Substrate Stock & Start Data Acquisition equilibrate->initiate monitor Record Absorbance vs. Time initiate->monitor plot Plot ln(Absorbance) vs. Time monitor->plot calc Calculate k' from Slope (Slope = -k') plot->calc compare Compare k' values (Lactone vs. Lactam) calc->compare

Caption: Experimental workflow for the comparative kinetic analysis of hydrolysis.

Conclusion and Outlook

The comparative reactivity of β-lactones and β-lactams is a nuanced interplay of ring strain and fundamental electronic effects. While both are highly activated electrophiles due to severe angle strain, a β-lactone is generally more reactive than its β-lactam analogue. This heightened reactivity can be attributed to two core principles:

  • Greater Carbonyl Electrophilicity: The endocyclic ester oxygen in a β-lactone is less capable of resonance donation than the nitrogen in a β-lactam, rendering the lactone carbonyl more electron-deficient and susceptible to nucleophilic attack.

  • Superior Leaving Group: Upon ring-opening, the resulting alkoxide from a β-lactone is a more stable and thus better leaving group than the amide anion formed from a β-lactam.

This understanding is critical for drug development. The "balanced reactivity" of the β-lactam ring is the key to its success; it is stable enough to travel to its target but reactive enough to irreversibly acylate the serine proteases (penicillin-binding proteins) responsible for bacterial cell wall synthesis.[17][18] For β-lactones, their higher reactivity makes them potent inhibitors for a different set of enzymes and valuable, albeit sometimes sensitive, intermediates in organic synthesis. By appreciating these distinctions, researchers can better harness the unique chemical potential of each of these remarkable four-membered rings.

References

  • Wikipedia. β-Lactam. [Link]

  • Page, M. I. (1993). The mechanism of catalysis and the inhibition of β-lactamases. Royal Society of Chemistry. [Link]

  • Staub, I., & Sieber, S. A. (2012). β-Lactams and β-lactones as activity-based probes in chemical biology. MedChemComm, 3(4), 408-417. [Link]

  • Organic Chemistry Portal. Synthesis of β-lactams. [Link]

  • Bonandi, E., et al. (2017). Novel and Recent Synthesis and Applications of β-Lactams. IntechOpen. [Link]

  • Ahlin, F., et al. (2023). Photochemical Access to Substituted β-Lactams and β-Lactones via the Zimmerman–O'Connell–Griffin Rearrangement. Organic Letters, 25(30), 5520-5524. [Link]

  • Chemistry Steps. Synthesis and Reactions of Lactones and Lactams. [Link]

  • ResearchGate. Why does ring opening reaction (of lactones) often follow nucleophilic pathway and not electrophilic?. [Link]

  • Walsh Medical Media. Studies on Substituted Beta Lactams Towards Ring Opening: Elimination Versus Rearrangement. [Link]

  • EurekAlert!. Beta-Lactams and Beta-Lactones both Include a Small, Highly Strained Ring. [Link]

  • Bonomo, R. A., et al. (2018). β-Lactamases and β-Lactamase Inhibitors in the 21st Century. Clinical Microbiology Reviews, 31(4). [Link]

  • Mok, Y. K., & Lee, H. (2006). Computational study of pharmacophores: beta-lactams. Journal of Molecular Structure: THEOCHEM, 770(1-3), 137-145. [Link]

  • Zagursky, R. J., & Pichichero, M. E. (2018). β-Lactam Allergy and Cross-Reactivity: A Clinician's Guide to Selecting an Alternative Antibiotic. The Journal of Allergy and Clinical Immunology: In Practice, 6(1), 72-81. [Link]

  • Williams, A., et al. (2007). The aminolysis of N-aroyl beta-lactams occurs by a concerted mechanism. Organic & Biomolecular Chemistry, 5(5), 754-759. [Link]

  • Lowe, G., & Yan, R. (2002). Comparison of the reactivity of β-thiolactones and β-lactones toward ring-opening by thiols and amines. Organic & Biomolecular Chemistry, (1), 125-127. [Link]

  • E-V, W., et al. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Toxicology, 4, 853501. [Link]

  • Bush, K. (2013). β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine, 3(8), a009723. [Link]

  • ResearchGate. The Chemical Reactivity of β-Lactams, β-Sultams and β-Phospholactams. [Link]

  • Google Patents. The ring opening of lactones and lactams.
  • Casanova, J., et al. (1993). Catalysis of hydrolysis and aminolysis of non-classical beta-lactam antibiotics by metal ions and metal chelates. Journal of Pharmaceutical Sciences, 82(4), 399-404. [Link]

  • ResearchGate. Kinetics and Mechanisms of Hydrolysis and Aminolysis of Thioxocephalosporins. [Link]

  • SciSpace. Novel and Recent Synthesis and Applications of β-Lactams. [Link]

  • ResearchGate. The Mechanisms of Reactions of β-Lactams. [Link]

  • Khan Academy. Beta-lactam antibiotics. [Link]

  • Reddit. why does the beta lactam ring have higher reactivity? [Link]

  • Universidad de Málaga. Allergic reactions to β-lactam antibiotics: chemical approaches for improving in vitro diagnosis. [Link]

  • Tooke, C. L., et al. (2020). Analysis of β-lactone formation by clinically observed carbapenemases informs on a novel antibiotic resistance mechanism. Journal of Biological Chemistry, 295(16), 5183-5194. [Link]

  • ResearchGate. The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. [Link]

  • Robinson, S. L., et al. (2019). Biosynthesis and chemical diversity of β-lactone natural products. Natural Product Reports, 36(3), 458-475. [Link]

  • MDPI. Drug Discovery in the Field of β-Lactams: An Academic Perspective. [Link]

  • ResearchGate. Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. [Link]

  • Ahlin, F., et al. (2023). Photochemical Access to Substituted β-Lactams and β-Lactones via the Zimmerman–O'Connell–Griffin Rearrangement. ACS Publications. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.